4-Amino-1-naphthol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7943. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminonaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQTRARWCKEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884207 | |
| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
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Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Alfa Aesar MSDS] | |
| Record name | 4-Amino-1-naphthol hydrochloride | |
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CAS No. |
5959-56-8 | |
| Record name | 4-Amino-1-naphthol hydrochloride | |
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| Record name | 4-Amino-1-naphthol hydrochloride | |
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| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
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| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
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| Record name | 4-amino-1-naphthol hydrochloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Amino-1-naphthol hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on its identity, physical characteristics, solubility, and spectroscopic profile. Detailed experimental protocols for key analytical methods are provided to ensure reproducibility and accuracy in laboratory settings. Furthermore, this guide explores the compound's applications, particularly as a crucial intermediate in chemical synthesis and its emerging relevance in biological research, including the activities of its derivatives in various therapeutic areas.
Chemical Identity and Structure
This compound is an aromatic organic compound belonging to the family of aminonaphthols. It is the hydrochloride salt of 4-Amino-1-naphthol, enhancing its stability and solubility in aqueous media. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene (B1677914) ring system makes it a versatile chemical intermediate.[1]
| Identifier | Value |
| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride[2] |
| Synonyms | 1-Amino-4-naphthol hydrochloride, 4-hydroxynaphthalen-1-aminium chloride[2][3] |
| CAS Number | 5959-56-8 |
| Molecular Formula | C₁₀H₁₀ClNO[4] |
| Molecular Weight | 195.65 g/mol |
| InChI Key | FDBQTRARWCKEJY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2O)N.Cl[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical and biological processes.
| Property | Value | Reference |
| Appearance | White to light beige, grey, or brown to purple crystalline powder.[2][3][4] | |
| Melting Point | 273 °C (decomposes) | |
| Solubility | Soluble in water, alcohol, and methanol.[4][5] | |
| Storage | Store in an inert atmosphere at room temperature. It is hygroscopic.[5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below are the key spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1200 | C-O stretching |
| ~830-750 | C-H bending (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are typical chemical shifts observed for this compound in a suitable deuterated solvent such as DMSO-d₆.[6]
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.0 - 10.0 | br s | -OH |
| ~7.0 - 8.5 | m | Aromatic protons |
| ~3.5 - 5.0 | br s | -NH₃⁺ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~150 - 160 | C-OH |
| ~140 - 145 | C-NH₃⁺ |
| ~110 - 135 | Aromatic carbons |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Finely grind a small amount of this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note that this compound decomposes upon melting.
Determination of Solubility
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it in a test tube.
-
Add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or methanol) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility.
Infrared (IR) Spectroscopy
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Mortar and pestle (for KBr pellet method)
Procedure (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade KBr.
-
Grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr in an agate mortar until a fine, uniform powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
-
NMR spectrometer
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Applications in Research and Development
This compound is a compound of significant interest due to its versatile applications in both chemical synthesis and biological research.
Intermediate in Chemical Synthesis
The primary application of this compound is as an intermediate in the synthesis of a variety of organic molecules.[1] Its reactive amino and hydroxyl groups make it a valuable precursor for the production of azo dyes and pigments.[4] It is also used in the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceutical derivatives.
Role in Drug Development and Biological Research
While direct therapeutic applications of this compound are not widespread, its derivatives have shown significant biological activities, making it a valuable scaffold in drug discovery.
-
Vitamin K Activity: Certain methylated derivatives of 4-Amino-1-naphthol, such as 4-amino-2-methyl-1-naphthol (Vitamin K₅) and 4-amino-3-methyl-1-naphthol (Vitamin K₇), exhibit vitamin K activity and have been investigated for their role in blood coagulation.[7]
-
Anticancer Research: Aminonaphthol derivatives have been a subject of interest in oncology. Studies have shown that some of these compounds can induce apoptosis in cancer cells and may have potential as anticancer agents.[3] The mechanism is thought to involve interactions with cellular macromolecules and the generation of reactive oxygen species.
-
Enzyme Inhibition: Derivatives of 1-naphthol (B170400) have been shown to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in the treatment of various diseases.
-
Analytical Reagent: In biochemical and analytical settings, this compound is used in colorimetric assays for the detection of various analytes.[1][4]
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a fume hood.
Conclusion
This compound is a multifaceted compound with well-defined chemical and physical properties. Its utility as a chemical intermediate, particularly in the synthesis of dyes and pharmaceutical derivatives, is well-established. The biological activities of its derivatives continue to be an active area of research, with potential applications in various therapeutic fields. This guide provides a solid foundation of technical information to support further research and development involving this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 4. CAS 5959-56-8: this compound [cymitquimica.com]
- 5. This compound CAS#: 5959-56-8 [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]
Technical Guide: Physical Properties of 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Amino-1-naphthol hydrochloride (CAS No: 5959-56-8), a compound of interest in various research and development applications, including in the synthesis of dyes and as an intermediate in organic synthesis.[1][2][3] This document outlines key physical data, details experimental protocols for their determination, and presents a relevant synthesis pathway.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in research and drug development. A summary of the key physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO·HCl |
| Molecular Weight | 195.65 g/mol |
| Melting Point | 273 °C (decomposes) |
| Appearance | White to light beige, gray, brown to purple, or pink to gray crystalline solid/powder |
| Solubility | Soluble in water, alcohol, and methanol; poorly soluble in ethanol; insoluble in diethyl ether |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[4] For this compound, a precise determination of its melting point, which is accompanied by decomposition, is crucial.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. Given that this compound decomposes, the temperature at which decomposition begins (e.g., darkening of the sample) should also be noted.[4][5][6]
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for its use in solution-based reactions, formulations, and analytical methods.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a vial.
-
Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation. It is critical to avoid any temperature changes during this step that could alter the solubility.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The analysis should be performed on accurately diluted aliquots of the saturated solution.
Synthesis Pathway
This compound can be synthesized from 4-(phenylazo)-1-naphthol.[7] A simplified representation of a common synthesis route is provided below. The usual method for preparing 1,4-aminonaphthol has been from α-naphthol through an azo dye, which is then reduced.[8]
Caption: Synthesis of this compound.
References
- 1. CAS 5959-56-8: this compound [cymitquimica.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | 5959-56-8 [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 4-Amino-1-naphthol Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Amino-1-naphthol (B40241) hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its structure, featuring a naphthalene (B1677914) core with both amino and hydroxyl functionalities, makes it a valuable precursor for a variety of more complex molecules. This technical guide provides an in-depth overview of the primary synthetic routes to 4-Amino-1-naphthol hydrochloride, complete with detailed experimental protocols, comparative quantitative data, and visualizations of the chemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Pathways
There are two primary, well-documented synthetic routes for the preparation of this compound, both starting from 1-naphthol (B170400). A third, alternative route proceeding through an ether intermediate has also been described in patent literature.
-
Route 1: Reduction of an Azo Dye Intermediate. This is a widely used and reliable method that involves the coupling of 1-naphthol with a diazonium salt to form a stable azo dye, which is then reduced to yield the desired product.
-
Route 2: Reduction of a Nitroso Intermediate. This route involves the direct nitrosation of 1-naphthol to form 4-nitroso-1-naphthol, followed by reduction. While conceptually more direct, the isolation and handling of the nitroso intermediate can be challenging.
-
Alternative Route: Via 4-Acylamino-1-naphthol Ethers. A patented method describes the synthesis of 4-amino-1-naphthol ethers from 1-naphthol, which can be subsequently converted to 4-Amino-1-naphthol.
The overall synthetic logic is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and product characteristics.
| Parameter | Route 1: Azo Dye Reduction (Na hydrosulfite) | Route 1: Azo Dye Reduction (Fe/NH4Cl) | Route 2: Nitroso Reduction |
| Starting Material | 1-Naphthol, Aniline | 1-Naphthol, Aniline | 1-Naphthol |
| Key Intermediate | Benzeneazo-α-naphthol | 4-(phenylazo)-1-naphthol | 4-Nitroso-1-naphthol |
| Reducing Agent | Sodium hydrosulfite | Iron powder / NH4Cl | Not specified in detail |
| Reported Yield | 65-75%[1][2] | 88%[3] | Not readily available |
| Purity | High, crystalline solid[1][2] | Not specified | Not readily available |
| Melting Point (°C) | 273 (dec.)[3][4][5][6] | 273 (dec.) | 273 (dec.) |
| Key Advantages | Well-established, reliable | High yield | Fewer steps |
| Key Disadvantages | Multi-step, moderate yield | Newer method | Intermediate can be unstable |
Experimental Protocols
Route 1: Synthesis via Azo Dye Reduction
This protocol is adapted from the well-established procedure found in Organic Syntheses.[1][2]
Step 1a: Preparation of Benzenediazonium (B1195382) Chloride
-
In a suitable vessel, dissolve aniline (1.38 moles) in a mixture of concentrated hydrochloric acid (410 mL) and cracked ice (1.5 kg).
-
Slowly add a solution of sodium nitrite (B80452) (1.45 moles in 200 mL of water) to the aniline hydrochloride suspension, keeping the temperature below 10°C. The addition should be done with stirring, and the tip of the addition funnel should be below the surface of the liquid.
-
Monitor the reaction with starch-iodide paper. The addition is complete when a positive test for nitrous acid is maintained for at least 5 minutes.
Step 1b: Azo Coupling to form Benzeneazo-α-naphthol
-
In a separate large vessel equipped with a mechanical stirrer, dissolve 1-naphthol (1.39 moles) in a 10% sodium hydroxide (B78521) solution (910 mL).
-
Cool the alkaline 1-naphthol solution with cracked ice (1 kg) and begin vigorous stirring.
-
Slowly add the previously prepared benzenediazonium chloride solution to the 1-naphthol solution over approximately 10 minutes, maintaining the temperature below 10°C.
-
Continue stirring for 30 minutes after the addition is complete, then allow the mixture to stand for 3 hours at 7-10°C.
-
Filter the resulting precipitate (benzeneazo-α-naphthol) using a Büchner funnel, wash with water, and press as dry as possible.
Step 1c: Reduction of Benzeneazo-α-naphthol
-
Prepare a solution of sodium hydrosulfite (approximately 1.1 moles) in water.
-
The moist benzeneazo-α-naphthol is dissolved in a 10% sodium hydroxide solution.
-
The sodium hydrosulfite solution is added cautiously to the solution of the azo dye. The temperature is typically raised to 45-70°C to facilitate the reduction and coagulation of the product.
-
After the reduction is complete (indicated by a color change), the mixture is cooled, and the crude 4-Amino-1-naphthol is filtered.
Step 1d: Isolation and Purification of this compound
-
The crude, moist 4-Amino-1-naphthol is dissolved in a dilute solution of hydrochloric acid, often with the addition of a small amount of stannous chloride to prevent oxidation.
-
The solution is filtered to remove any insoluble impurities.
-
Concentrated hydrochloric acid is added to the filtrate, and the solution is heated to boiling.
-
Upon cooling, this compound crystallizes as light-colored needles.
-
The crystals are collected by filtration, washed with cold dilute hydrochloric acid, and dried.
The synthesis pathway for Route 1 is illustrated below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]
- 5. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 6. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
The Solubility Profile of 4-Amino-1-naphthol Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-1-naphthol hydrochloride (CAS No: 5959-56-8), a significant intermediate in the synthesis of dyes and a compound of interest in various research applications. Due to a notable absence of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on compiling available qualitative information, outlining general experimental protocols for solubility determination, and providing a framework for further investigation.
Summary of Solubility
Despite extensive literature searches, specific quantitative solubility data (e.g., g/100 mL, mg/mL) for this compound in various solvents remains largely unpublished. However, multiple sources consistently provide the following qualitative solubility information.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility Description |
| Polar Protic | Water | Soluble[1][2] |
| Alcohols (general) | Soluble[1] | |
| Methanol | Soluble[3] | |
| Ethanol | No specific data found. A related compound, 4-Amino-2-methyl-1-naphthol hydrochloride, is poorly soluble in ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | No specific data found. |
| Dimethylformamide (DMF) | No specific data found. | |
| Non-Polar | Diethyl Ether | No specific data found. A related compound, 4-Amino-2-methyl-1-naphthol hydrochloride, is insoluble in diethyl ether. |
| Other Hydrocarbons | No specific data found. |
It is important to note that the hydrochloride salt form of an amine is generally expected to exhibit greater solubility in polar solvents, particularly water, compared to its free base form due to the ionic nature of the salt.
Experimental Protocols for Solubility Determination
While specific experimental data for the solubility of this compound is not available, the following established methodologies are recommended for its determination. The choice of method will depend on the required accuracy, throughput, and the properties of the solvent.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. A thermostatically controlled shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. It is crucial to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is first established using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires that the solute be non-volatile.
-
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to estimate solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.
-
Addition to Aqueous Buffer: Aliquots of the stock solution are added to an aqueous buffer solution in a multi-well plate.
-
Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or UV-Vis spectroscopy to detect an increase in turbidity.
-
Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent.
-
pH: As an amine hydrochloride, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At lower pH values, the equilibrium will favor the protonated (and more soluble) form. As the pH increases towards and beyond the pKa of the amino group, the free base will be formed, which is expected to be less soluble.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility through common ion effects or changes in solvent polarity.
Conclusion and Recommendations for Future Work
While it is established that this compound is soluble in polar protic solvents like water and methanol, the lack of quantitative data presents a significant gap in the physicochemical characterization of this compound. It is strongly recommended that researchers working with this compound undertake experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents. The protocols outlined in this guide provide a solid foundation for such studies. The resulting data would be invaluable for a wide range of applications, from optimizing reaction conditions in chemical synthesis to developing formulations for biological and pharmaceutical research.
References
An In-depth Technical Guide to 4-Amino-1-naphthol hydrochloride (CAS: 5959-56-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-1-naphthol hydrochloride, a versatile chemical intermediate with applications in synthesis and potential utility in biochemical assays. This document consolidates available data on its chemical and physical properties, synthesis, and safety, while also highlighting areas where further research is needed.
Chemical and Physical Properties
This compound is an organic compound characterized by an amino and a hydroxyl group attached to a naphthalene (B1677914) ring system.[1] It is typically a white to light beige or grey crystalline solid that is soluble in water and alcohol.[1] This solubility facilitates its use in various applications, including dye manufacturing and as a reagent in analytical chemistry.[1] The presence of the amino group imparts basic properties, while the hydroxyl group contributes to its reactivity.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5959-56-8[1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₁₀H₁₀ClNO[1][6] |
| Molecular Weight | 195.65 g/mol [2][3][6][7] |
| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride[13] |
| InChI | InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H[2][13] |
| InChIKey | FDBQTRARWCKEJY-UHFFFAOYSA-N[2][7] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2O)N.Cl[13] |
| EC Number | 227-727-8[2] |
| PubChem CID | 2723858[13] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light beige, grey, or pink to purple powder/crystalline solid.[1][5][9] |
| Melting Point | 273 °C (decomposes)[2][3] |
| Solubility | Soluble in water and alcohol.[1] |
| Stability | Sensitive to air and light; hygroscopic. Oxidizes readily to 1,4-naphthoquinone.[11][14] |
| Storage | Store in an inert atmosphere, at room temperature or refrigerated (0-8 °C).[11] |
Table 3: Spectral Data
| Technique | Data Availability |
| ¹H-NMR | Spectrum available.[15] |
| ¹³C-NMR | Spectrum available.[16] |
| FTIR | Spectra available.[16] |
| Raman | Spectrum available.[16] |
Synthesis
This compound is primarily synthesized from α-naphthol. The process involves the formation of an azo dye intermediate, Orange I, which is subsequently reduced.
Experimental Protocol: Synthesis from α-Naphthol
This protocol is adapted from Organic Syntheses.[17]
Materials:
-
α-Naphthol (free from β-isomer)[17]
-
Sulfanilic acid dihydrate[17]
-
Sodium hydroxide[17]
-
Sodium nitrite (B80452)
-
Hydrochloric acid, concentrated[17]
-
Sodium hydrosulfite (technical grade)[17]
-
Stannous chloride dihydrate[17]
-
Ice
Procedure:
-
Diazotization of Sulfanilic Acid: Prepare a suspension of p-benzenediazonium sulfonate by diazotizing sulfanilic acid dihydrate with sodium nitrite and hydrochloric acid in an ice bath.[17]
-
Coupling Reaction: Dissolve α-naphthol in a warm sodium hydroxide (B78521) solution. Cool the solution to 25°C, add ice, and then introduce the suspension of the diazonium salt while stirring. Allow the mixture to stand for one hour to complete the formation of the dye, Orange I.[17]
-
Reduction of the Azo Dye: Warm the solution of Orange I to 45-50°C and cautiously add sodium hydrosulfite. The mixture is stirred until the froth subsides, and the remainder of the hydrosulfite is added. Heat the resulting tan suspension to approximately 70°C to aid coagulation.[17]
-
Isolation of Crude Aminonaphthol: Cool the suspension quickly to 25°C in an ice bath and filter the precipitate. Wash the crude aminonaphthol with a fresh 1% sodium hydrosulfite solution.[17]
-
Purification and Hydrochloride Salt Formation: Transfer the crude aminonaphthol to a solution of stannous chloride dihydrate and hydrochloric acid in water at 30°C. Stir and warm to dissolve the amine. Filter the deep red solution. Add concentrated hydrochloric acid to the filtrate and heat to boiling for 5-10 minutes. Add a second portion of concentrated hydrochloric acid.[17]
-
Crystallization: Cool the solution to 0°C to obtain a mass of small, nearly colorless crystals of this compound.[17]
Applications and Mechanism of Action
The primary documented application of this compound is as a chemical intermediate. It is used in the synthesis of azo dyes and various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[18] It has also been utilized in the preparation of 4-aminoalkyl-1-naphthol derivatives with potential biological activity.[2][4][14]
While there is limited specific information on the mechanism of action of this compound itself, its redox-active properties are of interest.[14] The reversible oxidation to the corresponding quinone-imine is a key characteristic.[14] This suggests potential applications in biochemical assays, for example, as a substrate for peroxidase enzymes, similar to related compounds like 4-chloro-1-naphthol.
Hypothetical Experimental Workflow: Use as a Peroxidase Substrate
Based on protocols for similar compounds, a hypothetical workflow for its use in an enzyme-linked immunosorbent assay (ELISA) or Western blot is presented below. Note: This is a generalized protocol and would require optimization.
Toxicology and Safety
This compound is classified as a hazardous substance.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2][7] |
Safety Precautions:
-
Wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask (N95).[2]
-
Use only in a well-ventilated area.[2]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Pharmacokinetics
There is currently no available data in the public domain regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound.
Analytical Methods
While specific, detailed analytical methods for the quantification of this compound in various matrices are not extensively published, standard chromatographic techniques would be applicable. Purity is often assessed by HPLC and silylated GC.[5][9]
Current Research and Future Directions
The available literature suggests that this compound is primarily used as a building block in organic synthesis. Its potential as a bioactive molecule in its own right remains largely unexplored. Future research could focus on:
-
Biological Activity Screening: Investigating its potential cytotoxic, anti-inflammatory, or antimicrobial properties. The structural similarity to other bioactive naphthol derivatives suggests this could be a fruitful area of research.
-
Enzyme Inhibition Studies: Given its structure, it could be evaluated as an inhibitor for various enzymes.
-
Development as a Biochemical Reagent: Detailed characterization of its properties as a peroxidase substrate or in other colorimetric assays.
-
Toxicological Profiling: Comprehensive studies to determine its toxicity profile would be necessary for any potential pharmaceutical or biomedical application.
References
- 1. CAS 5959-56-8: this compound [cymitquimica.com]
- 2. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 5959-56-8 | FA02680 [biosynth.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound, 90%, technical | Fisher Scientific [fishersci.ca]
- 8. This compound - High purity | EN [georganics.sk]
- 9. This compound, 90%, technical 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | 5959-56-8 [chemicalbook.com]
- 11. This compound CAS#: 5959-56-8 [m.chemicalbook.com]
- 12. 5959-56-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. This compound | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chemimpex.com [chemimpex.com]
- 19. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectral Analysis of 4-Amino-1-naphthol Hydrochloride
This technical guide provides a comprehensive overview of the spectral data for 4-Amino-1-naphthol hydrochloride, a compound of interest in pharmaceutical research and development. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with the experimental protocols for acquiring this data.
Spectral Data Summary
The spectral data for this compound is summarized below. These values are compiled from various sources and represent typical spectral characteristics.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH), amino (-NH2), and aromatic ring structures results in a complex and informative spectrum.[1][2][3][4][5] Spectra are available from various commercial and public databases.[1][6]
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |
| O-H (Phenol) | Stretching, H-bonded | 3550 - 3200 (broad) |
| N-H (Amine Salt) | Stretching | 3200 - 2800 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| N-H | Bending | 1650 - 1580 |
| C=C (Aromatic Ring) | Stretching | 1600 - 1440 |
| C-O | Stretching | 1410 - 1310 and 1230 - 1140 |
| C-N | Stretching | 1335 - 1250 |
Note: The hydrochloride salt form will significantly affect the N-H stretching region, often resulting in broad absorptions due to the ammonium (B1175870) salt.
NMR spectroscopy provides detailed structural information about the carbon and proton framework of the molecule.
¹H NMR Spectrum
A ¹H-NMR spectrum for this compound has been reported in DMSO-d6.[7] The chemical shifts (δ) are influenced by the aromatic ring currents and the electron-withdrawing effects of the hydroxyl and amino groups.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.5 | Multiplets |
| -OH Proton | Variable, broad singlet | Singlet |
| -NH₃⁺ Protons | Variable, broad singlet | Singlet |
¹³C NMR Spectrum
A ¹³C NMR spectrum for this compound is also available.[1][6] The chemical shifts of the carbon atoms in the naphthalene (B1677914) ring are distinct due to the substitution pattern.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C-O | 150 - 160 |
| C-N | 130 - 140 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary Carbons | 120 - 145 |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
This method is suitable for determining the absorption spectrum of aromatic amines in solution.[8][9]
-
Instrumentation : A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is used.
-
Sample Preparation :
-
A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol, ethanol, or buffered aqueous solution).
-
Serial dilutions are made to obtain a final concentration within the linear range of the instrument's detector (typically in the µg/mL range).
-
-
Data Acquisition :
-
The spectrophotometer is calibrated using a reference blank containing the same solvent as the sample.
-
The sample is placed in a 1 cm path length quartz cuvette.
-
The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm for UV analysis).
-
The wavelength of maximum absorbance (λmax) is identified.
-
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.[1]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used.
-
Sample Preparation :
-
A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[10][11][12]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation :
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often suitable for this compound.[7]
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.
-
-
Data Acquisition :
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through "shimming."
-
For ¹H NMR , a standard pulse program is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. A larger number of scans is usually required compared to ¹H NMR.
-
The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Caption: Workflow for FTIR-ATR Spectroscopic Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
References
- 1. This compound | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. arcjournals.org [arcjournals.org]
- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Redox Potential of 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Redox Activity of 4-Amino-1-naphthol Hydrochloride
This compound is a redox-active molecule, a property conferred by the presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring.[1] This structure is analogous to p-aminophenol, which is known to undergo a reversible two-electron, two-proton oxidation to form p-quinoneimine.[2][3] Similarly, 4-Amino-1-naphthol is expected to oxidize to the corresponding 4-imino-1-naphthoquinone. This redox activity is central to its utility in various biochemical assays and as a synthetic intermediate.[1]
Redox Potential Data
Direct experimental values for the standard or formal redox potential of this compound are not prominently reported. However, the redox potential of p-aminophenol provides a valuable reference point due to its structural similarity.
| Compound | Redox Couple | E°' (V vs. NHE at pH 7.3) | Notes |
| p-Aminophenol | p-Aminophenol / p-Quinoneimine | 0.728 | In phosphate (B84403) buffer.[2][4] |
| This compound (Estimated) | 4-Amino-1-naphthol / 4-Imino-1-naphthoquinone | ~0.7 | Estimated based on the value for p-aminophenol. |
Table 1: Redox Potential of p-Aminophenol and Estimated Potential for this compound.
The actual redox potential of this compound may be influenced by the fused benzene (B151609) ring of the naphthalene structure, which can affect the electron density and stability of the oxidized and reduced forms. Experimental determination is crucial for obtaining a precise value.
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and commonly used electrochemical technique to study the redox properties of chemical species.[5] A generalized protocol for determining the redox potential of this compound is provided below.
Materials and Reagents
-
This compound
-
Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0)
-
High-purity water
-
Inert gas (e.g., nitrogen or argon)
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
Polishing materials for the working electrode (e.g., alumina (B75360) slurry)
Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte.
-
Prepare a blank solution containing only the supporting electrolyte.
-
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurry.
-
Rinse the electrode thoroughly with high-purity water and sonicate briefly to remove any polishing residues.
-
Dry the electrode surface carefully.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the blank supporting electrolyte solution to the cell.
-
Deoxygenate the solution by purging with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammogram of the blank solution to ensure there are no interfering redox peaks in the potential window of interest.
-
-
Sample Analysis:
-
Replace the blank solution with the this compound solution.
-
Deoxygenate the sample solution as described in step 3.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reversing the scan to a potential sufficiently negative to observe the reduction. A typical scan rate is 100 mV/s.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox process.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal reduction potential (E°') using the equation: E°' = (Epa + Epc) / 2.
-
The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is approximately 59/n mV at 25 °C, where n is the number of electrons transferred.
-
Visualizations
Redox Reaction of 4-Amino-1-naphthol
Caption: Reversible oxidation of 4-Amino-1-naphthol.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for redox potential determination.
Conclusion
This compound is a redox-active compound with properties analogous to p-aminophenol. While its precise redox potential requires experimental determination, an estimated formal potential of approximately 0.7 V vs. NHE at neutral pH can be inferred. The provided experimental protocol using cyclic voltammetry offers a robust method for researchers to accurately determine this important electrochemical parameter. Understanding the redox behavior of this compound is essential for its application in drug development, biochemical research, and materials science.
References
The Evolving Landscape of 4-Amino-1-naphthol Hydrochloride Structural Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogues of 4-Amino-1-naphthol (B40241) hydrochloride. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Introduction to 4-Amino-1-naphthol and its Therapeutic Significance
4-Amino-1-naphthol, a derivative of naphthol, possesses a unique chemical structure that imparts a range of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The presence of reactive amino and hydroxyl groups on the naphthalene (B1677914) ring system allows for diverse structural modifications, making it a versatile scaffold in medicinal chemistry. Recent research has focused on synthesizing and evaluating a variety of analogues to enhance potency, selectivity, and pharmacokinetic profiles.
Major Classes of 4-Amino-1-naphthol Structural Analogues and Their Synthesis
The structural diversity of 4-Amino-1-naphthol analogues is a testament to the versatility of this chemical scaffold. Key classes of these derivatives that have been extensively studied include Aminobenzylnaphthols, Naphthoquinone derivatives, and Naphthol ethers.
Aminobenzylnaphthols via the Betti Reaction
A prominent class of 4-Amino-1-naphthol analogues are the aminobenzylnaphthols, often synthesized through the Betti reaction. This one-pot multicomponent reaction involves the condensation of a naphthol, an aldehyde, and an amine, offering an efficient route to structurally diverse compounds.
A general procedure for the synthesis of aminobenzylnaphthols is as follows:
-
A mixture of 2-naphthol (B1666908) (1.0 eq.), a substituted aromatic aldehyde (1.0 eq.), and a primary or secondary amine (1.1 eq.) is prepared.
-
The reactants are dissolved in a suitable solvent, such as ethanol (B145695) or methanol, or the reaction can be carried out under solvent-free conditions.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the specific reactants.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure aminobenzylnaphthol derivative.
Naphthoquinone Derivatives
The oxidation of 4-Amino-1-naphthol and its analogues can lead to the formation of corresponding 1,4-naphthoquinone (B94277) derivatives. These compounds are of significant interest due to their potent anticancer and antimicrobial activities.
4-Amino-1-naphthol Ethers
Alkylation of the hydroxyl group of 4-Amino-1-naphthol yields ether derivatives. The synthesis of these compounds can be achieved by first preparing the corresponding 4-acetamido-1-naphthol ether, followed by deacetylation to yield the final product[1].
A representative protocol for the synthesis of 4-Amino-1-naphthol ethers is outlined below[1]:
-
Step 1: Synthesis of 1-Naphthol (B170400) Ether: 1-Naphthol is reacted with a suitable alkylating agent in the presence of a base to form the corresponding 1-naphthol ether.
-
Step 2: Acylation: The 1-naphthol ether is then acylated, typically using acetic anhydride, to introduce an acetamido group at the 4-position, yielding a 4-acetamido-1-naphthol ether.
-
Step 3: Deacetylation: The acyl group is subsequently cleaved off by acidic or alkaline hydrolysis to afford the final 4-amino-1-naphthol ether[1].
Biological Activities and Quantitative Data
Structural analogues of 4-Amino-1-naphthol exhibit a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Anticancer Activity
Many 4-Amino-1-naphthol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) | [2] |
| Aminobenzylnaphthol | MMZ-140C | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) | [2] |
| Naphthoquinone-naphthol | Compound 13 | HCT116 (Colon) | 1.18 | [3] |
| Naphthoquinone-naphthol | Compound 13 | PC9 (Lung) | 0.57 | [3] |
| Naphthoquinone-naphthol | Compound 13 | A549 (Lung) | 2.25 | [3] |
| Anilino-1,4-naphthoquinone | Compound 3 | HuCCA-1 (Cholangiocarcinoma) | 1.75 | [4] |
| Anilino-1,4-naphthoquinone | Compound 8 | HepG2 (Hepatocellular) | 2.53 | [4] |
| Anilino-1,4-naphthoquinone | Compound 10 | A549 (Lung) | 3.12 | [4] |
Enzyme Inhibition
Certain analogues have shown inhibitory activity against specific enzymes implicated in disease progression.
| Compound Class | Enzyme | Ki (µM) | Reference |
| 1-Naphthol Derivative | Carbonic Anhydrase I | 0.034 ± 0.54 | [5] |
| 1-Naphthol Derivative | Carbonic Anhydrase II | 0.172 ± 0.02 | [5] |
| 1-Naphthol Derivative | Acetylcholinesterase | 0.096 ± 0.01 | [5] |
| Compound Class | Enzyme | IC50 (nM) | Reference |
| Anilino-1,4-naphthoquinone | EGFR Tyrosine Kinase | 3.96 | [6] |
Antimicrobial Activity
Some derivatives have displayed promising activity against pathogenic microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthol | Pseudomonas aeruginosa MDR1 | 10 | [7] |
| 1-Aminoalkyl-2-naphthol | Staphylococcus aureus MDR | 100 | [7] |
| 1-Aminoalkyl-2-naphthol | Penicillium notatum | 400 | [7] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 4-Amino-1-naphthol analogues are attributed to their interaction with various cellular targets and signaling pathways. A key mechanism of action for some anticancer derivatives involves the inhibition of receptor tyrosine kinases and downstream signaling cascades.
Inhibition of the EGFR/PI3K/Akt Signaling Pathway
Several naphthoquinone-naphthol derivatives have been shown to exert their anticancer effects by downregulating the EGFR/PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and apoptosis evasion in many cancers.
References
- 1. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Amino-1-naphthol Hydrochloride as a Synthetic Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol hydrochloride is a versatile bifunctional aromatic compound containing both a hydroxyl and an amino group on a naphthalene (B1677914) scaffold. This unique structure makes it a valuable precursor in the synthesis of a diverse range of organic molecules, particularly in the pharmaceutical and dye industries. Its reactivity allows for modifications at both functional groups, leading to the creation of complex molecules with varied applications. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its role in the preparation of key chemical intermediates and final products. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate its application in research and development.
Core Synthetic Applications
This compound serves as a crucial building block in several key synthetic transformations, including the formation of azo dyes, the synthesis of substituted s-triazine derivatives, and the preparation of various N- and O-substituted naphthol analogs.
Synthesis of this compound
The precursor itself is typically synthesized from α-naphthol through a two-step process involving diazotization and subsequent reduction. A reliable method for its preparation is documented in Organic Syntheses, ensuring a high-quality starting material for further reactions.
Quantitative Data for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| α-Naphthol | 1. Benzenediazonium (B1195382) chloride 2. Sodium hydrosulfite | Water, NaOH | 3.5 hours | 65-74 | [1] |
Experimental Protocol: Synthesis of this compound from α-Naphthol [1]
-
Diazotization of Aniline (B41778): In a 3-L wide-mouthed bottle, a mixture of 128 g (1.38 moles) of aniline and 1.5 kg of cracked ice is stirred. To this, 410 cc of concentrated hydrochloric acid is added. A solution of 100 g (1.45 moles) of sodium nitrite (B80452) in 200 cc of water is then slowly added while keeping the temperature at 0–5 °C. The completion of the diazotization is confirmed using starch-iodide paper.
-
Coupling Reaction: A solution of 200 g (1.39 moles) of α-naphthol in 910 cc of 10% sodium hydroxide (B78521) solution is prepared and cooled with 1 kg of cracked ice. The freshly prepared benzenediazonium chloride solution is run into the alkaline α-naphthol solution over ten minutes with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes and then allowed to stand for three hours. The precipitated benzeneazo-α-naphthol is collected by filtration.
-
Reduction: The moist benzeneazo-α-naphthol is dissolved in 3 L of 10% sodium hydroxide solution. To the deep-red solution, 550 g of sodium hydrosulfite (at least 80% purity) is added, and the mixture is stirred.
-
Isolation and Purification: Steam is passed through the reaction mixture for 45 minutes. The hot solution is filtered to remove insoluble impurities. The filtrate is cooled to 25 °C, and 1200 cc of concentrated hydrochloric acid is added with stirring to precipitate this compound as a light gray solid. The product is collected by filtration, washed with a 1:1 solution of hydrochloric acid and water, and dried. The yield is typically between 175–200 g (65–74%).
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from α-naphthol.
Precursor for Azo Dyes
The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. Alternatively, it can act as the coupling component for other diazonium salts. These dyes have applications in textiles, printing, and as indicators.
Representative Experimental Protocol: Synthesis of an Azo Dye
The following is a general procedure for the synthesis of an azo dye using an aromatic amine and a naphthol derivative, which can be adapted for this compound.
-
Diazotization: A primary aromatic amine (10 mmol) is dissolved or suspended in a solution of 2.5 mL of concentrated hydrochloric acid in 25 mL of water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (10 mmol) in 10 mL of cold water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 15-20 minutes after the addition is complete.
-
Coupling: this compound (10 mmol) is dissolved in a 10% aqueous sodium hydroxide solution and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly with vigorous stirring. The coupling reaction is usually instantaneous, indicated by the formation of a brightly colored precipitate. The mixture is stirred for an additional 30 minutes in the ice bath.
-
Isolation: The precipitated azo dye is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
Characterization Data for a Representative Azo Dye (4-(2-Hydroxyphenylazo)-1-naphthol) [2][3]
| Property | Value |
| Appearance | Brown-red solid |
| Yield (%) | 91 |
| Melting Point (°C) | 190-191 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.25 (s, 1H, OH), 8.56 (s, 1H, OH), 8.26–6.98 (m, 10H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 157.99, 154.55, 139.65, 132.84, 128.50, 125.93, 123.20, 123.07, 122.43, 120.31, 118.34, 115.53, 109.05 |
Azo Dye Synthesis Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phosphate Determination using 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of inorganic phosphate (B84403) is crucial in a multitude of research and development areas, including biochemistry, environmental science, and pharmaceutical analysis. The Fiske-Subbarow method, a classic colorimetric assay, remains a widely used, simple, and cost-effective technique for this purpose. This method relies on the reaction of phosphate ions with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is subsequently reduced by a reducing agent, 4-amino-1-naphthol (B40241) hydrochloride (or the closely related 1-amino-2-naphthol-4-sulfonic acid, ANSA), to produce a stable, intensely blue-colored solution. The absorbance of this blue complex, measured spectrophotometrically, is directly proportional to the concentration of phosphate in the sample.
This document provides detailed application notes and protocols for the determination of phosphate using 4-amino-1-naphthol hydrochloride, including information on a modified procedure that enhances the stability of the colored product.
Principle of the Method
The determination of inorganic phosphate by the Fiske-Subbarow method is a two-step process:
-
Formation of the Phosphomolybdate Complex: In an acidic environment, inorganic phosphate reacts with ammonium (B1175870) molybdate to form a yellow phosphomolybdate complex.
-
Reduction to Molybdenum Blue: The phosphomolybdate complex is then reduced by this compound. This reduction reaction results in the formation of a stable, blue-colored complex, often referred to as molybdenum blue. The intensity of the blue color is quantified by measuring its absorbance at a specific wavelength, typically between 660 nm and 820 nm.
Quantitative Data Summary
The performance of the phosphate determination assay using this compound can be summarized by the following parameters. It is important to note that the exact performance characteristics can vary depending on the specific laboratory conditions, reagent purity, and instrumentation used.
| Parameter | Conventional Fiske-Subbarow Method | Modified (High Acid) Method |
| Wavelength (λmax) | 660 nm | 820 nm |
| Linearity Range | Typically up to ~40 µg of phosphorus | Extended linearity and sensitivity |
| Color Stability | Unstable, readings must be taken within a short time frame (e.g., 10-20 minutes) | Significantly improved, stable for up to 24 hours[1][2][3] |
| Sensitivity | Standard | 1.7 to 4.8 times higher than the conventional method[1][2][3] |
Interfering Substances
Several substances can interfere with the accuracy of the phosphate determination. It is crucial to be aware of these potential interferences and to take appropriate measures to mitigate their effects.
| Interfering Substance | Nature of Interference | Mitigation Strategies |
| Silicate | Reacts with the molybdate reagent to form a silicomolybdate complex, which is also blue upon reduction, leading to an overestimation of phosphate.[4] | Maintain a low pH; the interference is more pronounced at higher pH. |
| Arsenate and Germanate | React similarly to phosphate and silicate, forming blue-colored complexes. | Use of specific masking agents or separation techniques if high concentrations are expected. |
| Ferric Iron (Fe³⁺) | Can either increase or decrease the color intensity depending on the concentration of the reducing agent and the acidity.[5] | Dilution of the sample; optimization of reagent concentrations.[5] |
| Labile Organic Phosphates (e.g., ATP) | Can be hydrolyzed in the acidic conditions of the assay, releasing inorganic phosphate and causing an overestimation.[6] | Perform the assay at low temperatures and with minimal delay after reagent addition. The modified high-acid method may increase hydrolysis. |
| Proteins | Can precipitate in the acidic reagent, causing turbidity and interfering with absorbance readings. | Deproteinization of the sample (e.g., using trichloroacetic acid) prior to the assay. |
| Phytic Acid | Can interfere with the assay, particularly with longer incubation times. | Shorter incubation times are recommended when phytic acid is present. |
Experimental Protocols
Protocol 1: Conventional Fiske-Subbarow Method
This protocol is suitable for general phosphate determination where color stability is not a major concern.
1. Reagent Preparation
-
5N Sulfuric Acid (H₂SO₄): Carefully add 139 mL of concentrated sulfuric acid to 800 mL of deionized water in a 1 L volumetric flask. Cool to room temperature and make up to the mark with deionized water.
-
Ammonium Molybdate Solution (2.5% w/v): Dissolve 2.5 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 50 mL of deionized water and dilute to 100 mL.
-
This compound Reducing Solution:
-
Dissolve 0.2 g of this compound in 100 mL of 15% (w/v) sodium bisulfite (NaHSO₃).
-
Add 0.5 mL of 20% (w/v) sodium sulfite (B76179) (Na₂SO₃).
-
Store in a brown bottle and prepare fresh weekly.
-
-
Phosphate Standard Stock Solution (e.g., 100 µg P/mL): Dissolve 0.4394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 110°C, in deionized water and make up to 1 L.
-
Working Phosphate Standards: Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 5, 10, 20, 30, 40 µg P/mL).
2. Assay Procedure
-
Pipette 1.0 mL of each standard, sample, and a blank (deionized water) into separate test tubes.
-
Add 1.0 mL of 5N sulfuric acid to each tube and mix well.
-
Add 1.0 mL of 2.5% ammonium molybdate solution to each tube and mix immediately.
-
Add 0.2 mL of the this compound reducing solution to each tube and mix.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at 660 nm against the blank.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the phosphate concentration in the samples from the standard curve.
Protocol 2: Modified High-Acid Method for Improved Stability
This modified protocol enhances the stability of the molybdenum blue complex, allowing for a more flexible timeframe for absorbance measurements.[1][2][3]
1. Reagent Preparation
-
10N Sulfuric Acid (H₂SO₄): Carefully add 278 mL of concentrated sulfuric acid to 700 mL of deionized water in a 1 L volumetric flask. Cool to room temperature and make up to the mark with deionized water.
-
Ammonium Molybdate Solution (2.5% w/v): As in Protocol 1.
-
This compound Reducing Solution: As in Protocol 1.
-
Phosphate Standards: As in Protocol 1.
2. Assay Procedure
-
Pipette 1.0 mL of each standard, sample, and a blank into separate test tubes.
-
Add 1.0 mL of 10N sulfuric acid to each tube and mix well.
-
Add 1.0 mL of 2.5% ammonium molybdate solution to each tube and mix immediately.
-
Add 0.2 mL of the this compound reducing solution to each tube and mix.
-
Incubate at room temperature. The color will develop and remain stable for up to 24 hours.[1][2][3]
-
Measure the absorbance at 820 nm against the blank. The absorption maximum shifts to this wavelength in the high-acid method.[1][2][3]
-
Construct a standard curve and determine the sample phosphate concentrations as in Protocol 1.
Visualizations
Signaling Pathway of Phosphate Determination
Caption: Chemical pathway of the Fiske-Subbarow method.
Experimental Workflow for Phosphate Determination
Caption: General workflow for phosphate determination.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Improved method for estimation of inorganic phosphate: implications for its application in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Colorimetric Assay Using 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol hydrochloride is a water-soluble organic compound that can be utilized in the development of colorimetric assays. Its chemical structure, featuring both amino and hydroxyl groups on a naphthalene (B1677914) ring, allows it to participate in enzymatic reactions that result in a colored product, making it a candidate for spectrophotometric quantification of various analytes. While detailed, validated protocols for colorimetric assays using this compound are not widely available in the public domain, its application as a spectrophotometric substrate for peroxidase has been noted.
This document provides a generalized protocol and theoretical framework for a colorimetric assay based on the likely enzymatic reaction involving horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). This is based on the well-established protocols for the analogous compound, 4-Chloro-1-naphthol (4-CN), which is commonly used in similar applications such as ELISA and Western blotting. It is crucial to note that this protocol is a hypothetical model and requires optimization and validation by the end-user.
Principle of the Assay
The proposed assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of 4-Amino-1-naphthol in the presence of hydrogen peroxide (H₂O₂). In this reaction, HRP facilitates the transfer of electrons from 4-Amino-1-naphthol to H₂O₂, resulting in the formation of a colored oxidation product. The intensity of the color produced is directly proportional to the concentration of the analyte being measured (e.g., H₂O₂ or an HRP-conjugated molecule). The resulting colored product can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical reaction mechanism and a general workflow for a colorimetric assay using this compound.
Application Notes and Protocols for 4-Amino-1-naphthol Hydrochloride in Enzymatic Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-1-naphthol hydrochloride as a chromogenic substrate in enzymatic activity studies, particularly focusing on peroxidase-based assays. The protocols and data presented herein are intended to serve as a foundational guide for assay development and optimization.
Introduction
This compound is a versatile water-soluble organic compound that serves as an excellent chromogenic substrate for various enzymatic reactions, most notably those catalyzed by peroxidases such as horseradish peroxidase (HRP).[1][2] Its utility in biochemical assays stems from its ability to undergo oxidation in the presence of a suitable enzyme and hydrogen peroxide (H₂O₂), resulting in the formation of a distinctly colored product. This colorimetric change can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. The redox-active nature of its amino and hydroxyl groups on the naphthalene (B1677914) ring is central to this function.[1]
Principle of Peroxidase Activity Assay
The fundamental principle of the assay lies in the HRP-catalyzed oxidation of this compound by hydrogen peroxide. In this reaction, HRP facilitates the transfer of electrons from 4-Amino-1-naphthol to H₂O₂, leading to the formation of an oxidized, colored product and water. The rate of color formation is directly proportional to the peroxidase activity under defined conditions of substrate concentration, pH, and temperature.
Data Presentation
While specific kinetic data for this compound with horseradish peroxidase is not extensively published, the following table provides a template for the kind of quantitative data that should be determined empirically during assay development. The values are illustrative and based on typical ranges observed for similar peroxidase substrates.
| Parameter | Value | Conditions |
| Optimal Wavelength (λmax) | To be determined (typically in the visible range) | Phosphate Buffer (pH 6.0-7.5) |
| Molar Extinction Coefficient (ε) | To be determined | Phosphate Buffer (pH 6.0-7.5) |
| Michaelis-Menten Constant (Km) | Estimated: 0.1 - 5 mM | 25°C, Phosphate Buffer (pH 6.0) |
| Maximum Velocity (Vmax) | To be determined | 25°C, Phosphate Buffer (pH 6.0) |
| Optimal pH | 6.0 - 7.5 | 25°C |
| Optimal Temperature | 25 - 37°C | Phosphate Buffer (pH 7.0) |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Peroxidase Activity
This protocol outlines a method for determining the activity of horseradish peroxidase (HRP) using this compound as a chromogenic substrate.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
30% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffer (50 mM, pH 7.0)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve 19.57 mg of this compound in 10 mL of Phosphate Buffer. Note: This solution may be light-sensitive and should be prepared fresh and kept in an amber tube.
-
Hydrogen Peroxide Solution (10 mM): Prepare a fresh dilution of 30% H₂O₂ in Phosphate Buffer.
-
Enzyme Solution: Prepare a stock solution of HRP in Phosphate Buffer and dilute to the desired concentration for the assay.
-
-
Assay Procedure:
-
Set the spectrophotometer to the optimal wavelength (to be determined by scanning the spectrum of the final colored product).
-
In a cuvette, mix:
-
1.0 mL Phosphate Buffer (50 mM, pH 7.0)
-
0.5 mL this compound solution (10 mM)
-
0.5 mL Hydrogen Peroxide solution (10 mM)
-
-
Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µL of the diluted HRP solution and mix immediately.
-
Record the increase in absorbance at the predetermined optimal wavelength for 5 minutes, taking readings every 30 seconds.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Assay Volume) / (ε * Enzyme Volume * light path length) Where ε is the molar extinction coefficient of the oxidized product.
-
Protocol 2: Application in Enzyme-Linked Immunosorbent Assay (ELISA)
This compound can be used as a precipitating substrate for HRP-conjugated secondary antibodies in ELISA applications, resulting in the formation of a colored precipitate on the surface of the microplate wells.
Materials:
-
ELISA plate coated with antigen and incubated with primary and HRP-conjugated secondary antibodies.
-
This compound
-
Tris-Buffered Saline (TBS), pH 7.5
-
Methanol
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Preparation of Substrate Solution:
-
Dissolve 30 mg of this compound in 10 mL of methanol.
-
Just before use, add this solution to 50 mL of TBS.
-
Add 30 µL of ice-cold 30% H₂O₂ to the mixture.
-
-
Development:
-
After the final wash of the ELISA plate, add 100 µL of the freshly prepared substrate solution to each well.
-
Incubate at room temperature and protect from light.
-
Monitor the development of a colored precipitate. The reaction can be stopped by washing the plate with distilled water.
-
-
Detection:
-
The results can be read visually or with a plate reader capable of measuring the absorbance of the precipitate.
-
Visualizations
Caption: Peroxidase-catalyzed oxidation of 4-Amino-1-naphthol.
Caption: General ELISA workflow using a precipitating HRP substrate.
References
Experimental Protocols and Application Notes for 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of 4-Amino-1-naphthol hydrochloride, a versatile chemical intermediate. The information is intended to guide researchers in its application in organic synthesis and biochemical assays.
Overview of this compound
This compound (CAS: 5959-56-8) is an organic compound featuring an amino and a hydroxyl group on a naphthalene (B1677914) core.[1] It is a water-soluble, crystalline solid, typically appearing as a white to light beige or gray powder.[1][2] This compound serves as a valuable precursor in the synthesis of various molecules, including azo dyes, 4-aminoalkyl-1-naphthol derivatives, and other complex organic structures.[1][3][4] Notably, certain derivatives of 4-Amino-1-naphthol, such as 4-Amino-2-methyl-1-naphthol, are recognized as analogs of menadione (B1676200) and exhibit Vitamin K activity, suggesting potential applications in antimicrobial and therapeutic research.[5]
Application in Organic Synthesis: One-Pot Synthesis of Amidoalkyl Naphthols
This compound can be utilized as a precursor in the multicomponent synthesis of amidoalkyl naphthols. This one-pot reaction, often referred to as a Betti-type reaction, involves the condensation of a naphthol, an aldehyde, and an amide or urea (B33335). The resulting amidoalkyl naphthols are of interest due to their potential biological activities, including as nucleoside antibiotics and HIV protease inhibitors.
Experimental Protocol: General Procedure for the Synthesis of Amidoalkyl Naphthols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde
-
An amide (e.g., acetamide, benzamide) or urea
-
A suitable catalyst (e.g., nano-SnO2, p-TSA, or an acidic ionic liquid)
-
Solvent (optional, as some reactions can be performed solvent-free)
-
Ethanol (B145695) for recrystallization
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and the amide or urea (1.2 equivalents).
-
Add the catalyst in a catalytic amount (e.g., 10-20 mol%).
-
If using a solvent, add it to the flask. The choice of solvent can influence reaction time and yield, with options ranging from water to organic solvents. Solvent-free conditions are also commonly employed.
-
Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature will depend on the specific reactants and catalyst used.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid. If not, extract the product using a suitable organic solvent.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from ethanol to obtain the pure amidoalkyl naphthol derivative.
Data Presentation: Representative Yields of Amidoalkyl Naphthols
The following table summarizes representative yields for the synthesis of amidoalkyl naphthols using a similar multicomponent reaction strategy.
| Aldehyde | Amide/Urea | Catalyst | Yield (%) |
| Vanillin | 4-Nitroaniline | Tannic Acid | 90.01 |
| Vanillin | Benzamide | Tannic Acid | 92.10 |
| 4-Chlorobenzaldehyde | Acetamide | nano-SnO2 | 95 |
| Benzaldehyde | Acetamide | nano-SnO2 | 92 |
Note: The yields presented are for analogous reactions and may vary when using this compound as the specific naphthol starting material.
Experimental Workflow: Synthesis of Amidoalkyl Naphthols
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies [journal.hep.com.cn]
Application Notes and Protocols: 4-Amino-1-naphthol Hydrochloride for Peroxidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol hydrochloride is a water-soluble organic compound that serves as a versatile chromogenic substrate for peroxidase enzymes, including horseradish peroxidase (HRP).[1] Upon enzymatic oxidation in the presence of hydrogen peroxide (H₂O₂), this compound forms a colored, soluble product, making it suitable for quantitative spectrophotometric analysis of peroxidase activity. This property allows for its application in various assays, including ELISAs, enzyme activity screening, and other diagnostic methodologies where peroxidase is used as a reporter enzyme.[2]
Chemical Properties:
| Property | Value |
| CAS Number | 5959-56-8 |
| Molecular Formula | C₁₀H₉NO · HCl |
| Molecular Weight | 195.65 g/mol [3] |
| Appearance | Off-white to gray or purple powder[3] |
| Solubility | Soluble in water |
Principle of the Assay
The peroxidase assay using this compound is based on the HRP-catalyzed oxidation of the substrate by hydrogen peroxide. The reaction yields a colored product that can be quantified by measuring its absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the peroxidase activity in the sample.
The general reaction is as follows:
H₂O₂ + 4-Amino-1-naphthol (colorless) ---(Peroxidase)---> Oxidized 4-Amino-1-naphthol (colored) + H₂O
Peroxidase-Catalyzed Oxidation of 4-Amino-1-naphthol
References
Application Notes and Protocols for 4-Amino-1-naphthol Hydrochloride in Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol hydrochloride is a redox-active aromatic compound with demonstrated utility in biochemical assays and potential for significant applications in the development of electrochemical biosensors. Its ability to undergo reversible oxidation and act as a substrate for enzymes, such as horseradish peroxidase (HRP), makes it a compelling candidate for the construction of sensitive and selective sensing platforms.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of electrochemical biosensors, particularly focusing on enzymatic biosensors for the detection of hydrogen peroxide (H₂O₂), a crucial analyte in various biomedical and pharmaceutical contexts.
The protocols outlined below are based on established methodologies for similar phenolic compounds and serve as a comprehensive guide for researchers. While specific performance data for this compound-based biosensors is emerging, the provided information enables the development and optimization of novel sensing systems.
Principle of Detection
The application of this compound in an enzymatic electrochemical biosensor for H₂O₂ detection is predicated on the following principles:
-
Enzymatic Reaction: Horseradish peroxidase (HRP) catalyzes the reduction of hydrogen peroxide (H₂O₂). In this process, the enzyme's active site is oxidized.
-
Redox Mediation: 4-Amino-1-naphthol acts as a reducing substrate (electron donor) for the oxidized HRP, returning it to its native state. In this step, 4-Amino-1-naphthol is itself oxidized to a quinone-imine product.
-
Electrochemical Detection: The resulting quinone-imine can then be electrochemically reduced at the electrode surface by applying a suitable potential. The measured reduction current is directly proportional to the concentration of H₂O₂ in the sample.
This signaling pathway allows for the sensitive amperometric detection of H₂O₂.
Figure 1: Signaling pathway of an HRP-based electrochemical biosensor using 4-Amino-1-naphthol.
Application: Electropolymerized 4-Amino-1-naphthol Films for Electrode Modification
While direct use as a soluble mediator is feasible, 4-Amino-1-naphthol can also be electropolymerized onto an electrode surface to create a stable, modified interface for sensing applications. This approach offers advantages in terms of reusability and sensor stability. The resulting poly(4-Amino-1-naphthol) film can serve as a matrix for enzyme immobilization and facilitate electron transfer.
Quantitative Data Summary
The following table summarizes representative performance characteristics of electrochemical biosensors based on similar phenolic compounds for the detection of hydrogen peroxide. This data can serve as a benchmark for the development and optimization of this compound-based sensors.
| Electrode Modification | Analyte | Linear Range (µM) | Limit of Detection (µM) | Sensitivity (µA mM⁻¹ cm⁻²) | Reference |
| HRP immobilized on titania film | H₂O₂ | 2 - 1450 | 4 | Not Reported | [2] |
| Cholesterol Oxidase on MWCNT paste | H₂O₂ | 400 - 4000 | 0.43 | 26.15 µA/mM | [3] |
| HRP on ZnS-graphene-chitosan | H₂O₂ | Not Reported | Not Reported | Not Reported | [4] |
| Copper Oxide nanostructures | H₂O₂ | 10 - 1800 | 1.34 | 439.19 µA/mM | [5] |
Experimental Protocols
Protocol 1: Fabrication of an Amperometric H₂O₂ Biosensor Using HRP and this compound
This protocol describes the construction of a screen-printed carbon electrode (SPCE) based biosensor for the detection of hydrogen peroxide.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound
-
Horseradish Peroxidase (HRP), Type VI
-
Chitosan (B1678972) (low molecular weight)
-
Acetic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (30%)
-
Deionized (DI) water
Equipment:
-
Potentiostat/Galvanostat
-
Stirred electrochemical cell
-
Micropipettes
-
Vortex mixer
-
Nitrogen gas source
Procedure:
-
Preparation of Chitosan Solution (0.5% w/v):
-
Dissolve 50 mg of chitosan in 10 mL of 1% (v/v) acetic acid solution.
-
Stir overnight to ensure complete dissolution.
-
-
Preparation of HRP-Chitosan Mixture:
-
Dissolve 5 mg of HRP in 1 mL of the 0.5% chitosan solution.
-
Gently vortex to mix.
-
-
Electrode Modification:
-
Carefully drop-cast 5 µL of the HRP-chitosan mixture onto the working area of the SPCE.
-
Allow the electrode to dry at room temperature for at least 2 hours, or at 4°C overnight.
-
-
Electrochemical Measurements:
-
Connect the modified SPCE to the potentiostat.
-
Place the electrode in the electrochemical cell containing 10 mL of PBS (pH 7.4).
-
Apply a constant potential of -0.2 V (vs. Ag/AgCl).
-
Allow the background current to stabilize.
-
Add 100 µM of this compound to the PBS and stir gently.
-
After the current stabilizes again, make successive additions of a standard H₂O₂ solution into the cell.
-
Record the steady-state current after each addition.
-
-
Data Analysis:
-
Plot the calibration curve of the current response versus the H₂O₂ concentration.
-
Determine the linear range, sensitivity, and limit of detection.
-
Figure 2: Experimental workflow for the fabrication of an H₂O₂ biosensor.
Protocol 2: Electropolymerization of 4-Amino-1-naphthol on a Glassy Carbon Electrode
This protocol details the modification of a glassy carbon electrode (GCE) with a poly(4-Amino-1-naphthol) film for use in electrochemical sensing.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Phosphate buffered saline (PBS), pH 7.0
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
DI water
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (GCE as working, Pt wire as counter, Ag/AgCl as reference)
-
Polishing pad
Procedure:
-
GCE Pretreatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol and then DI water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a 10 mM solution of this compound in PBS (pH 7.0).
-
Set up the three-electrode cell with the polished GCE as the working electrode.
-
Perform cyclic voltammetry (CV) in the 4-Amino-1-naphthol solution, typically sweeping the potential from -0.2 V to +0.8 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 50 mV/s. A gradual decrease in the monomer oxidation peak and the appearance of a polymer film on the electrode surface should be observed.
-
-
Post-Polymerization Treatment:
-
After electropolymerization, rinse the modified electrode thoroughly with DI water to remove any unreacted monomer.
-
The poly(4-Amino-1-naphthol)/GCE is now ready for enzyme immobilization (as described in Protocol 1, step 3) or for direct use in sensing applications.
-
References
- 1. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. Experimental and In Silico Studies on the Development of an Electrochemical Biosensor for the Quantification of H2O2 Based on the ChOx Enzyme [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. BJNANO - A non-enzymatic electrochemical hydrogen peroxide sensor based on copper oxide nanostructures [beilstein-journals.org]
Application Notes and Protocols for the Detection of Oxidizing Agents Using 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Amino-1-naphthol hydrochloride as a chromogenic reagent for the detection and quantification of various oxidizing agents. The methodologies described are applicable across various research and development settings, including environmental analysis, pharmaceutical quality control, and cellular biology.
Introduction
This compound is a versatile chemical compound that undergoes oxidation to form a colored product, making it a suitable indicator for the presence of oxidizing agents. The reaction involves the conversion of the amino-naphthol derivative to a quinone-imine structure, which exhibits strong absorbance in the visible spectrum. This colorimetric change allows for the qualitative and quantitative assessment of a range of common oxidizing agents.
Principle of Detection
The fundamental principle behind the use of this compound in detecting oxidizing agents lies in its oxidation to a colored product. In the presence of an oxidizing agent, the hydroxyl and amino groups of 4-Amino-1-naphthol are oxidized, leading to the formation of a quinone-imine dye. The intensity of the color produced is directly proportional to the concentration of the oxidizing agent present in the sample, enabling quantitative analysis via spectrophotometry.
Reaction Mechanism
Application Notes and Protocols: Preparation and Use of 4-Amino-1-naphthol Hydrochloride Working Solution for Phosphate Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-1-naphthol hydrochloride is a water-soluble compound utilized as a reducing agent in colorimetric assays.[1] One of its primary applications in biochemical research is in the quantitative determination of inorganic phosphate (B84403), based on the well-established Fiske-Subbarow method. This method relies on the reaction of phosphate with molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced by this compound to produce a stable blue-colored solution. The intensity of the blue color is directly proportional to the phosphate concentration and can be measured spectrophotometrically. This application note provides a detailed protocol for the preparation of a this compound working solution and its application in a typical phosphate assay.
Principle of the Method
The determination of inorganic phosphate using this compound follows a two-step reaction:
-
Formation of the Phosphomolybdate Complex: In the presence of an acid, inorganic phosphate reacts with ammonium (B1175870) molybdate to form ammonium phosphomolybdate.
-
Reduction to Molybdenum Blue: The this compound in the working solution reduces the phosphomolybdate complex to a stable, intensely colored molybdenum blue complex.
The absorbance of the resulting blue solution is then measured at a specific wavelength, typically around 660 nm, and the phosphate concentration is determined by comparison with a standard curve.
Experimental Protocols
1. Preparation of Reagents
a) Acid Molybdate Solution
-
Dissolve 25 g of ammonium molybdate in 500 mL of deionized water.
-
In a separate flask, cautiously add 300 mL of 10 N sulfuric acid to 500 mL of deionized water and cool to room temperature.
-
Slowly add the ammonium molybdate solution to the diluted sulfuric acid solution and dilute to a final volume of 1 liter with deionized water. Store in a glass-stoppered bottle.
b) this compound Reducing Agent
This protocol is adapted from the Fiske-Subbarow method, which commonly uses the sulfonic acid derivative of aminonaphthol. Due to the similar reactive properties, the following preparation is recommended for the hydrochloride salt, with the note that it should be validated for specific experimental conditions.
-
Stock Solution (0.25% w/v):
-
Dissolve 0.25 g of this compound in 100 mL of a 15% (w/v) sodium bisulfite (NaHSO₃) solution.
-
To this solution, add 0.5 g of sodium sulfite (B76179) (Na₂SO₃) and stir until dissolved.
-
-
Working Solution:
-
The stock solution is typically stable for a short period when stored in a dark, refrigerated container. For daily use, it is often diluted. A common practice is to use the stock solution directly or dilute it as required by the specific assay protocol. For this protocol, the stock solution will be used as the working solution.
-
c) Standard Phosphate Solution (100 µg/mL)
-
Dissolve 0.439 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water and dilute to 1 liter in a volumetric flask. This provides a stock solution of 100 µg of phosphate per mL.
2. Assay Procedure for Phosphate Determination
-
Sample Preparation: Prepare samples containing an unknown amount of inorganic phosphate. If necessary, perform a protein precipitation step using trichloroacetic acid (TCA) and centrifuge to obtain a clear supernatant.
-
Standard Curve Preparation: Prepare a series of phosphate standards by diluting the standard phosphate solution to concentrations ranging from 0 to 50 µg/mL.
-
Reaction Setup:
-
To a series of test tubes, add 1.0 mL of each standard or unknown sample.
-
Add 1.0 mL of the Acid Molybdate solution to each tube and mix well.
-
Add 0.4 mL of the this compound working solution to each tube and mix immediately.
-
-
Incubation: Allow the tubes to stand at room temperature for 10-20 minutes for color development.
-
Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer. Use the "0 µg/mL" standard as the blank.
-
Calculation: Plot a standard curve of absorbance versus phosphate concentration for the standards. Determine the concentration of phosphate in the unknown samples by interpolating their absorbance values on the standard curve.
Data Presentation
Table 1: Reagent Composition and Storage
| Reagent | Component | Concentration | Storage Conditions |
| Acid Molybdate | Ammonium Molybdate | 2.5% (w/v) | Room Temperature |
| Sulfuric Acid | 5 N | ||
| Reducing Agent | This compound | 0.25% (w/v) | 2-8°C, protected from light |
| Sodium Bisulfite | 15% (w/v) | ||
| Sodium Sulfite | 0.5% (w/v) | ||
| Standard Phosphate | KH₂PO₄ | 100 µg/mL | 2-8°C |
Table 2: Typical Standard Curve Data
| Phosphate Concentration (µg/mL) | Absorbance at 660 nm (AU) |
| 0 | 0.000 |
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 40 | 1.220 |
| 50 | 1.525 |
Mandatory Visualizations
Caption: Experimental workflow for phosphate determination.
Caption: Principle of the colorimetric phosphate assay.
Troubleshooting and Considerations
-
Stability of the Reducing Agent: The this compound working solution is sensitive to oxidation and should be prepared fresh. The use of sodium bisulfite and sodium sulfite helps to improve its stability. If the solution develops a dark color, it should be discarded.
-
Interferences: Substances that can interfere with the assay include those that may be hydrolyzed to inorganic phosphate under the acidic conditions of the assay (e.g., ATP) or compounds that can also reduce the phosphomolybdate complex. It is crucial to run appropriate controls to account for potential interferences from the sample matrix.
-
Cleanliness of Glassware: Phosphate contamination from detergents is a common source of error. All glassware should be thoroughly rinsed with acid and deionized water before use.
-
Validation: As this protocol is an adaptation for the hydrochloride salt, it is recommended to perform initial validation experiments, such as assessing linearity, precision, and accuracy with known standards, before analyzing valuable samples.
References
Application of 4-Amino-1-naphthol Hydrochloride in Dye Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Amino-1-naphthol hydrochloride in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic rings, forming an extended conjugated system responsible for their color. This compound is a versatile starting material, serving as the diazo component in the synthesis of a variety of azo dyes with potential applications in textiles, printing, and as biological stains or probes.
The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amino group, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. The specific color and properties of the resulting dye are determined by the chemical structure of both the diazo component and the coupling partner.
I. General Reaction Scheme
The overall synthesis process can be summarized by the following reaction scheme:
-
Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component (e.g., phenols, naphthols, or aromatic amines) in an electrophilic aromatic substitution reaction to form the stable azo dye.
Caption: General reaction pathway for azo dye synthesis.
II. Experimental Protocols
The following are detailed, generalized protocols for the synthesis of azo dyes using this compound. These protocols are based on established methods for the diazotization of aromatic amines and subsequent azo coupling reactions.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution: In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid. Typically, 2.5 to 3 molar equivalents of HCl are used relative to the amine.
-
Cooling: Cool the amine solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Monitoring the Reaction: After the addition of sodium nitrite is complete, continue stirring for an additional 15-20 minutes. The completion of the diazotization can be tested by placing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and the completion of the reaction.
Caption: Experimental workflow for the diazotization of this compound.
Protocol 2: Azo Coupling Reaction
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
Coupling component (e.g., phenol, 2-naphthol, resorcinol)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve the desired coupling component in an aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component (for phenols and naphthols). The solution should be cooled to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Reaction: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid dye with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: The purified dye can be dried in a desiccator or in an oven at a low temperature.
III. Data Presentation: Characterization of Analogous Azo Dyes
Table 1: Physical and Spectral Properties of an Analogous Azo Dye: (E)-4-((4-aminophenyl)diazenyl)naphthalen-1-ol [1][2][3]
| Property | Value |
| Molecular Formula | C₁₆H₁₃N₃O |
| Appearance | Not specified |
| Melting Point | Not specified |
| Yield | Not specified |
| UV-Vis (λmax) | 477 nm (in acidic medium), 595 nm (in basic medium)[1][2][3] |
| FT-IR (cm⁻¹) | 1550 (N-H bending)[1][2] |
| ¹H-NMR (δ, ppm) | 6.77 (s, 2H, NH₂), 7.08-8.49 (m, 8H, Ar-H), 12.24 (s, 1H, OH)[2] |
| Mass Spec (m/z) | 263.1 (M⁺)[1] |
Table 2: Physical and Spectral Properties of an Analogous Azo Dye: 4-(2-Hydroxyphenylazo)-1-naphthol [4][5]
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Appearance | Brown-red solid[5] |
| Melting Point | 190-191 °C[5] |
| Yield | 91%[5] |
| UV-Vis (λmax) | Not specified |
| FT-IR (cm⁻¹) | 3114-3218 (O-H), 3001 (Ar-H), 1542 (N=N)[4][5] |
| ¹H-NMR (δ, ppm) | 6.98-8.26 (m, 10H, Ar-H), 8.56 (s, 1H, OH), 11.25 (s, 1H, OH)[4][5] |
| ¹³C-NMR (δ, ppm) | 109.05-157.99[5] |
IV. Purification of Azo Dyes
The crude azo dye synthesized can be purified by recrystallization from a suitable solvent. The choice of solvent depends on the solubility of the specific dye. Common solvents for recrystallization of azo dyes include ethanol, acetic acid, or mixtures of water with organic solvents. The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (UV-Vis, FT-IR, NMR).
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and phenols are often toxic and can be absorbed through the skin. Handle them with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Diazonium salts in their solid, dry state can be explosive. They should always be kept in a cold aqueous solution and used immediately after preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 4. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Amino-1-naphthol Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 4-Amino-1-naphthol hydrochloride solutions. Understanding the stability of this compound is critical for accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this mean and can I still use it?
A change in color, often to a pink, brown, or even black hue, is a common indicator of degradation. This is primarily due to oxidation of the aminonaphthol compound. It is strongly recommended not to use discolored solutions for quantitative experiments, as the presence of degradation products will lead to inaccurate results. For qualitative applications, the suitability of a discolored solution should be assessed on a case-by-case basis, but fresh preparation is always the best practice.
Q2: What are the primary factors that affect the stability of this compound solutions?
The stability of this compound solutions is influenced by several factors, including:
-
Oxygen: Exposure to atmospheric oxygen is a major cause of oxidative degradation.
-
Light: The compound can be sensitive to light, leading to photodegradation.
-
pH: The pH of the solution can significantly impact the rate of degradation.
-
Temperature: Higher temperatures generally accelerate the degradation process.
-
Solvent: The choice of solvent can affect the solubility and stability of the compound.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.
Q3: How can I prepare a relatively stable solution of this compound?
To enhance the stability of your solution, consider the following:
-
Use deoxygenated solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a stream of inert gas.
-
Protect from light: Use amber-colored glassware or wrap your containers in aluminum foil.
-
Control the pH: Maintain an acidic pH (e.g., pH 2-3) to improve stability.[1]
-
Use freshly prepared solutions: For best results, prepare the solution immediately before use.
-
Consider antioxidants: The addition of an antioxidant, such as sodium bisulfite, has been noted to inhibit decomposition in some related aminonaphthol solutions.
Q4: What are the expected degradation products of this compound?
Upon degradation, this compound is likely to form various oxidation products. While specific studies on this compound are limited, related aminonaphthol derivatives are known to undergo oxidation to form quinone-imine or naphthoquinone structures. Photorearrangement products may also form upon exposure to light.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Color Change (within minutes to hours) | High oxygen content in the solvent, exposure to bright light, inappropriate pH, presence of catalytic impurities (e.g., metal ions). | Prepare fresh solution using deoxygenated solvent under subdued light. Ensure glassware is scrupulously clean. Adjust pH to the acidic range (2-3). |
| Precipitation in the Solution | Poor solubility of the compound or its degradation products in the chosen solvent, or a shift in pH. | Ensure the compound is fully dissolved initially. Consider using a co-solvent if solubility is an issue. Verify and maintain the pH of the solution. |
| Inconsistent Results in Assays | Degradation of the stock or working solutions, leading to a decrease in the active compound concentration. | Always use freshly prepared solutions. If a stock solution must be stored, protect it from light and air, and store at a low temperature (2-8 °C) for a very limited time. Qualify the stability of the stock solution for its intended use period. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | Use a validated stability-indicating HPLC method to identify and quantify the parent compound and its degradants. Prepare fresh solutions to minimize degradation. |
Quantitative Stability Data
| Condition | Solvent | Temperature | Light Condition | Expected Stability (General Trend) |
| Optimal | Deoxygenated Acidic Buffer (pH 2-3) | 2-8 °C | Dark | Relatively Stable for short-term storage |
| Sub-optimal | Water (neutral pH) | Room Temperature | Ambient Light | Prone to rapid degradation |
| Forced Degradation | 0.1 M HCl | 60 °C | Dark | Accelerated Hydrolytic Degradation |
| Forced Degradation | 0.1 M NaOH | 60 °C | Dark | Rapid Hydrolytic Degradation |
| Forced Degradation | 3% H₂O₂ | Room Temperature | Dark | Rapid Oxidative Degradation |
| Forced Degradation | Aqueous Solution | - | UV/Vis Light | Photodegradation |
Experimental Protocols
Protocol for Preparation of a this compound Solution for Immediate Use
This protocol is designed to minimize initial degradation for applications where the solution is used shortly after preparation.
Materials:
-
This compound powder
-
High-purity water (e.g., HPLC grade) or other desired solvent
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
Amber volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Take the desired volume of high-purity water or solvent in a clean beaker.
-
Purge the solvent with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
If preparing an acidic solution, adjust the pH of the deoxygenated solvent to the desired level (e.g., pH 2-3) using a suitable acid.
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to an amber volumetric flask.
-
Add a small amount of the deoxygenated, pH-adjusted solvent to the flask and swirl to dissolve the powder.
-
Once dissolved, make up the volume to the mark with the same solvent.
-
Stopper the flask and mix thoroughly.
-
Use the solution as soon as possible after preparation.
Protocol for a General Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method to quantify this compound and monitor the formation of its degradation products. Method validation is essential before use in formal stability studies.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent.
-
Aqueous Phase (A): 0.1% Phosphoric acid in water (pH ~2.5)
-
Organic Phase (B): Acetonitrile or Methanol
-
Example Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound in the mobile phase (a starting point could be around 230-280 nm).
Procedure:
-
Prepare solutions of this compound at known concentrations in the mobile phase to serve as standards.
-
Prepare your test samples (e.g., from a stability study) and dilute them with the mobile phase to fall within the linear range of the assay.
-
Inject the standards to establish a calibration curve.
-
Inject the test samples.
-
Identify the peak for this compound based on the retention time of the standards.
-
Monitor for the appearance of new peaks, which are indicative of degradation products.
-
The peak area of this compound can be used to calculate its concentration and the percentage of degradation over time.
Visualizations
References
Technical Support Center: Optimizing 4-Amino-1-naphthol Hydrochloride and its Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-1-naphthol hydrochloride and its derivatives in experimental assays. While this compound itself has applications in chemical synthesis, for colorimetric assays, a key derivative, 1-amino-2-naphthol-4-sulfonic acid (ANSA) , is prominently used, particularly in the well-established Fiske-Subbarow method for inorganic phosphate (B84403) determination. This guide will focus on the application of ANSA in this assay as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the role of 1-amino-2-naphthol-4-sulfonic acid (ANSA) in the Fiske-Subbarow method?
In the Fiske-Subbarow method for determining inorganic phosphate, ANSA acts as a reducing agent. The principle of the assay involves the reaction of inorganic phosphate with molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. ANSA then reduces this complex to a stable blue-colored compound, molybdenum blue. The intensity of the blue color is directly proportional to the concentration of inorganic phosphate in the sample and can be quantified spectrophotometrically.[1][2]
Q2: My 1-amino-2-naphthol-4-sulfonic acid (ANSA) reagent is colored and not dissolving properly. What should I do?
The ANSA reagent can be unstable and may oxidize over time, leading to a colored solution and incomplete dissolution. It is recommended to prepare the ANSA reagent fresh before use. If the solution appears colored, it can be filtered through activated charcoal to decolorize it. Store the powdered ANSA in a cool, dark, and dry place to minimize degradation.[3]
Q3: Can I use this compound directly in the Fiske-Subbarow assay instead of 1-amino-2-naphthol-4-sulfonic acid (ANSA)?
While both are aminonaphthol derivatives, the Fiske-Subbarow method specifically calls for 1-amino-2-naphthol-4-sulfonic acid (ANSA) as the reducing agent. The sulfonic acid group in ANSA enhances its solubility and stability in the aqueous acidic conditions of the assay. Using this compound directly may lead to issues with solubility, stability, and the efficiency of the reduction reaction, resulting in inaccurate measurements.
Q4: What are the common interfering substances in the Fiske-Subbarow assay?
Several substances can interfere with the Fiske-Subbarow assay, leading to inaccurate phosphate measurements. These include:
-
Acid-labile phosphates: Compounds like ATP can hydrolyze in the acidic conditions of the assay, releasing inorganic phosphate and causing an overestimation.[4][5][6]
-
Silicates: Silicates can also react with the molybdate reagent to form a blue-colored complex, leading to a positive interference.[6][7][8] This is particularly relevant for samples of environmental or geological origin.
-
Phytic acid: This compound, often found in plant-derived samples, can interfere with the assay, and the extent of interference can be time-dependent.[9][10]
Experimental Protocols
Detailed Methodology for the Fiske-Subbarow Phosphate Assay
This protocol outlines the steps for the determination of inorganic phosphate in a biological sample.
1. Reagent Preparation
| Reagent | Preparation |
| 10% Trichloroacetic Acid (TCA) | Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 ml. |
| Molybdate Reagent | Dissolve 2.5 g of ammonium (B1175870) molybdate in 50 ml of 5N sulfuric acid and dilute to 100 ml with distilled water. |
| 1-amino-2-naphthol-4-sulfonic acid (ANSA) Reagent | Dissolve 0.5 g of ANSA in 195 ml of 15% sodium bisulfite solution. Add 5 ml of 20% sodium sulfite (B76179) solution. Mix and store in a dark bottle. Prepare fresh. |
| Phosphate Standard Stock Solution (1 mg/ml) | Dissolve 0.4394 g of anhydrous potassium dihydrogen phosphate (KH2PO4) in distilled water and make up the volume to 100 ml. |
| Working Phosphate Standard (10 µg/ml) | Dilute 1 ml of the stock solution to 100 ml with 10% TCA. |
2. Sample Preparation (Protein-Free Filtrate)
-
To 1 volume of serum or plasma, add 9 volumes of ice-cold 10% TCA.
-
Mix thoroughly and let it stand on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the clear supernatant (protein-free filtrate) for the assay.
3. Assay Procedure
-
Set up three sets of test tubes labeled Blank, Standard, and Test.
-
Add the reagents according to the following table:
| Reagent | Blank (ml) | Standard (ml) | Test (ml) |
| Distilled Water | 1.0 | - | - |
| Working Phosphate Standard (10 µg/ml) | - | 1.0 | - |
| Protein-Free Filtrate | - | - | 1.0 |
| Molybdate Reagent | 1.0 | 1.0 | 1.0 |
| ANSA Reagent | 0.4 | 0.4 | 0.4 |
| Distilled Water | 7.6 | 7.6 | 7.6 |
| Total Volume | 10.0 | 10.0 | 10.0 |
-
Mix the contents of each tube thoroughly.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance of the Standard and Test samples against the Blank at 660 nm using a spectrophotometer.
4. Calculation
Inorganic Phosphate (mg/dl) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard (mg/dl)
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance in Blank | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Prepare fresh reagents. |
| ANSA reagent has oxidized. | Prepare fresh ANSA reagent. If the solution is colored, treat it with activated charcoal. | |
| Low or No Color Development | Inactive or degraded ANSA reagent. | Prepare fresh ANSA reagent and store it properly in a dark bottle. |
| Incorrect pH of the reaction mixture. | Ensure the correct concentration of acid is used in the molybdate reagent. | |
| Insufficient incubation time. | Follow the recommended incubation time for full color development. | |
| Fading of Blue Color | Reoxidation of the molybdenum blue complex. | Read the absorbance within the recommended timeframe after color development. Some studies suggest modifications to the acid concentration to improve color stability.[11] |
| Inconsistent or Non-reproducible Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Temperature fluctuations during incubation. | Maintain a constant temperature during the incubation period. | |
| Presence of interfering substances. | See FAQ Q4. Consider sample purification steps if high levels of interfering substances are suspected. | |
| Precipitate Formation | High concentration of proteins in the sample. | Ensure complete protein precipitation with TCA and proper centrifugation. |
| Reagent incompatibility. | Ensure all reagents are properly dissolved and mixed in the correct order. |
Visualizations
Experimental Workflow for Phosphate Determination
Caption: Experimental workflow for the Fiske-Subbarow phosphate assay.
Signaling Pathway: MAPK/ERK Cascade
The determination of inorganic phosphate is crucial for studying various cellular processes, including signaling pathways regulated by phosphorylation. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade where sequential phosphorylation events play a central role in regulating cell proliferation, differentiation, and survival.[9][12]
Caption: The MAPK/ERK signaling pathway, a key phosphorylation cascade.
References
- 1. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Phosphorylation vs Dephosphorylation: Key to Protein Regulation and Cellular Dynamics - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 9. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Phosphorylation cascade - Wikipedia [en.wikipedia.org]
preventing precipitation in 4-Amino-1-naphthol hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in reactions involving 4-Amino-1-naphthol hydrochloride.
Troubleshooting Guide
Unexplained precipitation during reactions with this compound can be a significant source of experimental variability. The primary cause is often the oxidation of the compound, which is highly susceptible to degradation in solution. This guide outlines the most common causes of precipitation and provides systematic solutions to address them.
| Issue ID | Observation | Potential Cause | Recommended Solution | Preventative Measures |
| PRECIP-001 | Solution develops a pink, purple, or dark color, followed by the formation of a precipitate. | Oxidation: 4-Amino-1-naphthol is sensitive to air oxidation, especially in neutral or alkaline aqueous solutions.[1] This leads to the formation of colored, insoluble condensation products.[1] | - Add an antioxidant such as sodium bisulfite or stannous chloride to the solution.[2][3] - Immediately acidify the solution with dilute hydrochloric acid to increase stability. | - Prepare solutions fresh and use them promptly. - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Store stock solutions in a cool, dark place. |
| PRECIP-002 | A white or light-colored precipitate forms upon addition of a reagent or change in solution composition. | pH-Dependent Solubility: The hydrochloride salt is more soluble in acidic aqueous solutions. Increasing the pH can neutralize the amine hydrochloride, reducing its solubility and causing the free base to precipitate. | - Adjust the pH of the solution to a more acidic range using dilute hydrochloric acid. - Test the completeness of precipitation by adding a small amount of acid to a portion of the filtrate; no further precipitate should form.[4] | - Maintain a sufficiently acidic pH throughout the reaction, where possible. - Perform small-scale solubility tests at the intended final pH before scaling up the reaction. |
| PRECIP-003 | Precipitation occurs when the solution is cooled or when a co-solvent is added. | Low Solubility in the Solvent System: this compound has defined solubility limits in different solvents. It is generally soluble in water, alcohol, and methanol.[5][6] Precipitation can occur if the concentration exceeds its solubility at a given temperature or in a specific solvent mixture. | - Gently warm the solution to redissolve the precipitate. Note that prolonged heating can accelerate degradation. - Add more of the solvent in which the compound is more soluble. - Filter the solution while hot to remove any insoluble impurities. | - Consult solubility data and ensure the concentration is below the saturation point at the intended experimental temperatures. - When using co-solvents, add the solvent in which the compound is less soluble gradually to the solution of the compound in a good solvent. |
| PRECIP-004 | A gummy or oily precipitate forms. | Presence of Impurities or Side Reactions: Impurities in the starting material or the formation of side products, such as disazo compounds, can lead to the formation of non-crystalline precipitates.[4] | - Purify the this compound before use by recrystallization. A suggested method is dissolving in hot water and reprecipitating with concentrated hydrochloric acid.[4] - Ensure vigorous and uniform stirring during the reaction to prevent the agglomeration of precipitates.[4] | - Use high-purity starting materials. - Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning purple and a precipitate is forming. What is happening and how can I prevent it?
A1: The purple discoloration and subsequent precipitation are classic signs of oxidation. 4-Amino-1-naphthol is highly susceptible to air oxidation, especially in aqueous solutions at or near neutral pH.[1] This process leads to the formation of colored and insoluble byproducts.
To prevent this, you should:
-
Work under acidic conditions: The hydrochloride salt is more stable in acidic solutions. Maintaining a low pH can significantly slow down the oxidation process.
-
Use an antioxidant: The addition of a small amount of an antioxidant like sodium bisulfite or stannous chloride can prevent oxidation.[2][3]
-
Prepare solutions fresh: Due to its instability in solution, it is best to prepare solutions of this compound immediately before use.
-
De-gas your solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas (like nitrogen or argon) can reduce the rate of oxidation.
-
Work under an inert atmosphere: For highly sensitive reactions, performing the experiment in a glovebox or under a continuous stream of an inert gas is recommended.
Q2: I need to dissolve this compound in a mixed solvent system. In what order should I add the solvents to avoid precipitation?
A2: To avoid precipitation when preparing a solution in a mixed solvent system, you should first dissolve the this compound in the solvent in which it is most soluble (e.g., water or methanol).[5][6] Once it is fully dissolved, you can then slowly add the second solvent in which it is less soluble, with continuous stirring. This gradual addition helps to prevent localized areas of high concentration that can lead to precipitation.
Q3: Can I heat a solution of this compound to dissolve it faster?
A3: While gentle heating can be used to increase the rate of dissolution, it should be done with caution. Elevated temperatures can accelerate the rate of oxidation and degradation of the compound. If you need to heat the solution, do so for the shortest possible time and ideally under an inert atmosphere. It is also advisable to include an antioxidant in the solution if heating is required.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. The hydrochloride salt is the water-soluble form of the compound, and it exists in equilibrium with its less soluble free base form.
-
In acidic solutions (low pH): The amino group is protonated, forming the ammonium (B1175870) salt, which is highly soluble in water.
-
In neutral or alkaline solutions (higher pH): The amino group is deprotonated, forming the free base. The free base is significantly less soluble in water and is more prone to precipitation. Therefore, to maintain the compound in solution, it is generally recommended to keep the pH in the acidic range.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
This protocol describes the preparation of a stabilized aqueous stock solution of this compound suitable for use in various assays and reactions where stability is critical.
Materials:
-
This compound
-
Deionized water, de-gassed
-
Sodium bisulfite
-
Hydrochloric acid (HCl), 1 M
-
Inert gas (Nitrogen or Argon)
Procedure:
-
De-gas a suitable volume of deionized water by sparging with an inert gas for at least 30 minutes.
-
To the de-gassed water, add sodium bisulfite to a final concentration of 0.1% (w/v).
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Adjust the pH of the water to approximately 3-4 by adding 1 M HCl dropwise.
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Weigh the desired amount of this compound and add it to the prepared acidic, antioxidant-containing water while stirring.
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Continue to stir until the solid is completely dissolved. If necessary, the solution can be gently warmed, but avoid boiling.
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Store the solution in a tightly sealed container, protected from light, and in a cool place. For long-term storage, flushing the headspace of the container with an inert gas is recommended.
Visualizations
References
Technical Support Center: Troubleshooting High Background in Colorimetric Assays with 4-Amino-1-naphthol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered in colorimetric assays using 4-Amino-1-naphthol hydrochloride as a chromogenic substrate.
Troubleshooting Guide: High Background
High background can obscure results and reduce the sensitivity of your assay. The following guide provides a systematic approach to identifying and resolving common causes of high background when using this compound.
Problem: High background signal in all wells, including blanks.
| Potential Cause | Recommended Solution |
| Substrate Instability and Auto-oxidation | This compound is susceptible to air oxidation, which can lead to a spontaneous color change and high background.[1] Prepare the substrate solution immediately before use and protect it from light. Consider de-gassing the buffer used for the substrate solution. |
| Contaminated Reagents | Buffers, substrate, or enzyme solutions may be contaminated with interfering substances. Prepare fresh buffers with high-purity water. Ensure all glassware is thoroughly cleaned. |
| Inadequate Washing | Insufficient washing can leave behind unbound enzyme conjugates, leading to a high background signal. Increase the number of wash steps and/or the volume of wash buffer. Ensure vigorous but careful washing to remove all unbound reagents. |
| Sub-optimal Substrate Concentration | An excessively high concentration of this compound can lead to increased non-specific signal. Optimize the substrate concentration by performing a titration experiment to find the optimal balance between signal and background. |
| Incorrect Hydrogen Peroxide Concentration | Too high a concentration of hydrogen peroxide (H₂O₂) can lead to increased background. The final concentration of H₂O₂ should be optimized; a common starting point is 0.01% (v/v).[2] |
| Prolonged Incubation Time | Allowing the color development step to proceed for too long can result in a high background. Monitor the color development and stop the reaction when the positive controls have developed sufficiently but before the background becomes excessive. The reaction can be stopped by extensive washing with water.[2] |
| Incorrect pH of Buffers | The pH of the substrate buffer can affect both the enzyme activity and the stability of the substrate.[3][4][5] Ensure the pH of your buffers is correct and consistent. The optimal pH for horseradish peroxidase (HRP) activity is typically near neutral. |
Frequently Asked Questions (FAQs)
Q1: My this compound powder has a pinkish or purplish tint. Is it still usable?
A1: A slight pink or purplish tint can be indicative of some oxidation of the compound.[1] While it may still be usable, it is a sign of degradation and could contribute to higher background. For best results, use a high-purity, colorless or off-white powder.
Q2: How should I prepare and store the this compound substrate solution?
A2: Due to its instability in solution, it is crucial to prepare the substrate solution immediately before use.[1] A common practice for similar naphthol-based substrates is to first dissolve the powder in a small amount of an organic solvent like methanol (B129727) before diluting it to the final concentration in the assay buffer.[6] Protect the solution from light to prevent photodegradation.
Q3: What are the key differences between this compound and other HRP substrates like TMB or DAB?
A3: this compound, like other naphthol-based substrates, typically produces an insoluble colored precipitate. This makes it suitable for applications like immunohistochemistry and Western blotting where the signal needs to be localized. In contrast, substrates like TMB (3,3',5,5'-tetramethylbenzidine) produce a soluble colored product, which is ideal for ELISA applications read in a plate reader.[2] The sensitivity and background levels of these substrates can also vary.[7]
Q4: Can I use sodium azide (B81097) as a preservative in my buffers?
A4: No, sodium azide is a potent inhibitor of horseradish peroxidase (HRP) and should not be used in any buffers or solutions that will come into contact with the enzyme.[6]
Q5: What can I do if I suspect non-specific binding of my antibodies is causing high background?
A5: Non-specific binding is a common cause of high background in immunoassays. To address this, ensure you are using an effective blocking buffer (e.g., 1-3% BSA or nonfat dry milk in TBS).[2] You may also need to optimize the concentrations of your primary and secondary antibodies by performing a titration.
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Solution
This protocol is adapted from methods for the related compound 4-chloro-1-naphthol (B146336) and should be optimized for your specific assay.
Materials:
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This compound powder
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Methanol (ACS grade)
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Tris-Buffered Saline (TBS), pH 7.5
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30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Prepare a stock solution: Immediately before use, dissolve 60 mg of this compound in 20 ml of methanol. Protect this solution from light.
-
Prepare the working solution: In a separate container, add 60 µl of ice-cold 30% H₂O₂ to 100 ml of TBS.
-
Combine for final substrate solution: Just prior to adding to your assay, mix the stock solution from step 1 with the H₂O₂/TBS solution from step 2. Use this final solution immediately.
Protocol 2: General Colorimetric Assay Workflow
-
Blocking: After immobilization of the antigen/antibody, block non-specific binding sites by incubating with a suitable blocking buffer (e.g., 1-3% BSA in TBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate/membrane three times for 5 minutes each with wash buffer (e.g., TBS with 0.05% Tween-20).
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Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
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Substrate Incubation: Add the freshly prepared this compound substrate solution and incubate at room temperature. Monitor for color development. This can take from a few minutes to over 30 minutes.
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Stop Reaction: Stop the color development by washing extensively with deionized water.
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Data Acquisition: Read the results promptly on a suitable instrument (e.g., plate reader for soluble products or imaging system for precipitates).
Data Presentation
Table 1: Troubleshooting High Background - Summary of Key Parameters
| Parameter | Common Range | Indication of Problem | Troubleshooting Action |
| Substrate Concentration | To be optimized (start with ~0.5 mM) | High background in all wells | Titrate substrate concentration downwards |
| H₂O₂ Concentration | 0.01% - 0.03% (v/v) | High background, potential for enzyme inactivation | Optimize H₂O₂ concentration |
| Incubation Time | 5 - 30 minutes | High background, weak positive signal | Optimize incubation time |
| Washing Steps | 3-5 washes, 5 min each | High background, inconsistent results | Increase number and/or duration of washes |
| Blocking Agent Conc. | 1-5% BSA or non-fat milk | High background due to non-specific binding | Optimize blocking agent and concentration |
Visualizations
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH and Composition on Nonenzymatic Browning of Shelf-Stable Orange Juice during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
effect of pH on 4-Amino-1-naphthol hydrochloride assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-1-naphthol hydrochloride in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in colorimetric assays?
A1: this compound primarily functions as a reducing agent in colorimetric assays. A common application is in the determination of inorganic phosphate (B84403). In this assay, it reduces a phosphomolybdate complex to form a stable, intensely colored molybdenum blue solution, the absorbance of which is proportional to the phosphate concentration.
Q2: Why is the pH of the reaction mixture critical for assay performance?
A2: The pH of the reaction mixture is a critical parameter for several reasons. Firstly, this compound is susceptible to atmospheric oxidation, a process that is accelerated at neutral to alkaline pH. This degradation leads to the formation of colored impurities, resulting in high background absorbance and reduced assay sensitivity. Acidic conditions are generally required to maintain the stability of the reagent. Secondly, the formation of the phosphomolybdate complex and its subsequent reduction are pH-dependent processes. An optimal acidic pH ensures the reaction proceeds efficiently and specifically.
Q3: My this compound reagent solution has turned purple. Can I still use it?
A3: A purple discoloration indicates the oxidation of the this compound.[1] This oxidized form is not effective as a reducing agent in the assay and will contribute to high background readings, leading to inaccurate results. It is strongly recommended to prepare a fresh reagent solution. To prevent this, the solution should be prepared in an acidic buffer and can be stabilized by the addition of sodium bisulfite.[1]
Q4: What is the optimal pH range for assays involving this compound?
A4: While the optimal pH can vary slightly depending on the specific assay, a strongly acidic environment is generally required. For instance, in phosphate determination assays, the reaction is typically carried out at a pH below 1.0. This acidic environment is necessary to prevent the auto-reduction of the molybdate (B1676688) reagent and to ensure the stability of the this compound.
Q5: Can I use a different reducing agent in place of this compound?
A5: While other reducing agents can be used for similar assays, direct substitution is not recommended without re-optimizing the entire protocol. Different reducing agents have varying reduction potentials, optimal pH ranges, and reaction kinetics. If you need to switch, a thorough validation of the new method against a standard is necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank samples | 1. Oxidation of the this compound reagent. 2. Contaminated glassware or reagents. 3. pH of the reaction mixture is not sufficiently acidic. | 1. Prepare fresh this compound solution in an acidic buffer containing a stabilizing agent like sodium bisulfite. Store protected from light and air. 2. Use acid-washed glassware and high-purity water and reagents. 3. Verify the pH of all buffers and the final reaction mixture. Adjust as necessary. |
| Low assay sensitivity or weak color development | 1. Degraded this compound reagent. 2. Suboptimal pH of the reaction mixture. 3. Insufficient incubation time. 4. Incorrect wavelength used for measurement. | 1. Prepare a fresh reagent solution. 2. Ensure the pH of the reaction is within the optimal acidic range for the specific assay. 3. Review the protocol and ensure adequate incubation time for full color development. 4. Confirm the correct wavelength for measuring the absorbance of the final colored product. |
| Precipitate formation in the reaction wells | 1. The hydrochloride salt of 4-Amino-1-naphthol may precipitate at high concentrations or in certain buffer systems. 2. Instability of the colored product at a non-optimal pH. | 1. Ensure all reagents are fully dissolved before use. If necessary, gently warm the reagent solution to aid dissolution. 2. Verify and maintain the recommended acidic pH throughout the assay. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Reagent instability during the experiment. | 1. Calibrate pipettes and ensure proper pipetting technique. 2. Maintain a consistent temperature during incubation steps. 3. Prepare fresh reagents and use them within their stability window. Keep the this compound solution on ice if the protocol recommends it. |
Experimental Protocols
Protocol: Determination of Inorganic Phosphate using this compound
This protocol is based on the principles of the Fiske-Subbarow method.
1. Reagent Preparation:
-
Acid Molybdate Solution: Dissolve 2.5 g of ammonium (B1175870) molybdate in 500 mL of 5 N sulfuric acid.
-
This compound Reagent:
-
In a light-protected container, dissolve 0.2 g of this compound and 2.4 g of sodium metabisulfite (B1197395) in 100 mL of deionized water.
-
Add 0.5 g of sodium sulfite (B76179) and stir until fully dissolved.
-
This solution is unstable and should be prepared fresh daily. Store in a dark, cool place.
-
2. Assay Procedure:
-
Prepare phosphate standards and unknown samples in a final volume of 1.0 mL.
-
To each standard and sample, add 0.2 mL of the Acid Molybdate Solution and mix well.
-
Add 0.1 mL of the this compound Reagent to each tube and mix immediately.
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Incubate the reaction mixture at room temperature for 20 minutes to allow for color development.
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Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
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Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
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Determine the concentration of the unknown samples from the standard curve.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: 4-Amino-1-naphthol Hydrochloride-Based Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity and reliability of assays utilizing 4-Amino-1-naphthol hydrochloride as a chromogenic substrate for horseradish peroxidase (HRP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in HRP-based assays?
A1: this compound is a chromogenic substrate for horseradish peroxidase (HRP). In the presence of HRP and hydrogen peroxide (H₂O₂), it is oxidized to produce a colored, soluble product. The intensity of the color is proportional to the amount of HRP activity, which can be correlated to the quantity of the analyte of interest in assays like ELISA.
Q2: My this compound powder is a grayish or pinkish color. Is it still usable?
A2: this compound is sensitive to air oxidation, and a slight discoloration to a gray or pink powder is common.[1] While a slight tint may not significantly affect performance, a dark purple or brown color may indicate excessive oxidation and could lead to high background signals. For best results, use high-purity substrate and store it under an inert atmosphere, protected from light.
Q3: How should I prepare and store the this compound substrate solution?
A3: Due to its instability in solution, the substrate working solution should be prepared fresh immediately before use. A stock solution can be made by dissolving the this compound in a small amount of an organic solvent like methanol (B129727) before diluting it to the final concentration in the assay buffer. The hydrogen peroxide should be added to the final working solution just prior to adding it to the assay plate or membrane.
Q4: What is the optimal wavelength to measure the absorbance of the oxidized product?
Q5: Can I use sodium azide (B81097) as a preservative in my buffers?
A5: No, sodium azide is a potent inhibitor of horseradish peroxidase and should not be used in any buffers or solutions that will come into contact with the HRP enzyme.[2] If a bacteriostatic agent is required, consider using alternatives like ProClin™ or thimerosal.
Troubleshooting Guide
High background and low signal are common issues in HRP-based colorimetric assays. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: High Background Signal
High background can obscure the specific signal, leading to reduced sensitivity and inaccurate results.
| Potential Cause | Recommended Action |
| Substrate Auto-oxidation | Prepare the this compound working solution immediately before use. Protect the solution from light. |
| Excessive HRP Conjugate Concentration | Titrate the HRP-conjugated antibody or streptavidin to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer between incubation steps to remove unbound reagents. Ensure complete aspiration of wash buffer from wells.[3][4] |
| Non-specific Binding of Antibodies | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking agent.[4][5] Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. |
| Endogenous Peroxidase Activity (in tissue samples) | Quench endogenous peroxidase activity by pre-treating the sample with a 3% hydrogen peroxide solution before the primary antibody incubation.[5][6] |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to procedural errors.
| Potential Cause | Recommended Action |
| Inactive HRP Enzyme | Ensure that no HRP inhibitors (e.g., sodium azide) are present in your buffers.[7] Confirm the activity of the HRP conjugate with a positive control. |
| Sub-optimal Substrate or H₂O₂ Concentration | Optimize the concentrations of both this compound and hydrogen peroxide. A typical starting point for H₂O₂ is a final concentration of 0.01-0.03%.[8] |
| Incorrect Buffer pH | The optimal pH for HRP activity is typically between 6.0 and 8.0. Perform a pH optimization experiment for your assay buffer (e.g., PBS, Tris-HCl). |
| Insufficient Incubation Time | Increase the incubation time for the substrate development step. Monitor the color development and stop the reaction when an adequate signal is achieved without excessive background. |
| Reagent Omission or Error | Carefully review the experimental protocol to ensure all reagents were added in the correct order and at the correct concentrations.[7] |
Experimental Protocols
General Protocol for this compound Substrate Preparation for ELISA
This protocol provides a starting point for using this compound as a soluble chromogenic substrate in a 96-well plate format. Optimization is required.
Materials:
-
This compound
-
Methanol (ACS grade)
-
Assay Buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-7.6)
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Prepare a 10 mg/mL Stock Solution:
-
Weigh out 10 mg of this compound.
-
Dissolve in 1 mL of methanol. This stock solution should be prepared fresh.
-
-
Prepare the Substrate Working Solution:
-
Immediately before use, dilute the stock solution in the assay buffer. A starting dilution of 1:100 to 1:200 (e.g., 50-100 µL of stock in 10 mL of buffer) is recommended.
-
Protect the working solution from light.
-
-
Add Hydrogen Peroxide:
-
Just before adding the substrate to the ELISA plate, add 30% H₂O₂ to the working solution to achieve a final concentration of approximately 0.01-0.03%. For example, add 1-3 µL of 30% H₂O₂ to 10 mL of the substrate working solution.
-
-
Assay Development:
-
Add 100 µL of the final working solution to each well of the ELISA plate.
-
Incubate at room temperature, protected from light, for 5-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the predetermined optimal wavelength (λₘₐₓ).
-
Visualizations
Caption: Experimental workflow for HRP detection using this compound.
Caption: A logical flowchart for troubleshooting common assay issues.
References
- 1. This compound | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Horseradish Peroxidase (HRP) Labeled Lectin Troubleshooting - EY Laboratories, Inc. [eylabs.com]
- 4. researchgate.net [researchgate.net]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. novateinbio.com [novateinbio.com]
- 8. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]
reagent stability issues with 4-Amino-1-naphthol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-1-naphthol (B40241) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid 4-Amino-1-naphthol hydrochloride has changed color from light gray/tan to a dark purple/brown. Is it still usable?
A1: A significant color change in the solid reagent indicates oxidation and degradation. The appearance of a purple or brown hue suggests the formation of quinone-imine and potentially polymeric species. For sensitive quantitative assays, using the discolored reagent is not recommended as it can lead to inaccurate results, high background signals, and the introduction of impurities. For applications where high purity is not critical, its usability would need to be empirically determined, but it is generally advisable to use a fresh, unoxidized batch.
Q2: I've prepared a solution of this compound, and it rapidly turns pink/red. What is causing this, and how can I prevent it?
A2: The rapid color change in solution is due to the swift oxidation of 4-amino-1-naphthol in the presence of dissolved oxygen. This process is often accelerated by exposure to light and neutral to alkaline pH. To prevent this, prepare solutions fresh immediately before use. It is also recommended to use deoxygenated solvents (e.g., by sparging with nitrogen or argon) and to protect the solution from light by using amber vials or wrapping the container in aluminum foil. The addition of an antioxidant, such as ascorbic acid or stannous chloride, can also help to stabilize the solution for short-term use.[1]
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To maximize the shelf-life of solid this compound, it should be stored in a tightly sealed, amber glass container to protect it from light and moisture.[1] For enhanced stability, storing under an inert atmosphere of argon or nitrogen is recommended. The ideal storage temperature is in a cool, dry, and well-ventilated area, with refrigeration (2-8°C) or freezing (-20°C) being preferable for long-term storage.[1]
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for 4-Amino-1-naphthol is oxidation. It first oxidizes to 4-amino-1,2-naphthoquinone-1-imine, a colored species. This intermediate can then be hydrolyzed to 1,4-naphthoquinone.[1][2] Further reactions can lead to the formation of more complex polymeric products, which contribute to the darkening of the material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in colorimetric assays | Oxidized reagent is being used. | Use fresh, unoxidized this compound. Prepare solutions immediately before the experiment. |
| The assay buffer is at a high pH, accelerating oxidation. | If the experimental conditions permit, lower the pH of the buffer. Use deoxygenated buffers. | |
| Inconsistent or non-reproducible results | The degree of reagent degradation varies between experiments. | Standardize the preparation of the reagent solution. Protect it from light and air exposure consistently. |
| The reagent solution was stored and used over an extended period. | Prepare only the required amount of solution for immediate use. Discard any unused solution. | |
| Precipitate forms in the reagent solution | Formation of insoluble polymeric degradation products. | Filter the solution before use, although this does not remove soluble impurities. The best practice is to use a freshly prepared solution from solid, non-degraded reagent. |
| The concentration of the reagent exceeds its solubility in the chosen solvent. | Consult the solubility data for the specific solvent and adjust the concentration accordingly. |
Quantitative Stability Data
| Condition | Time | % Degradation (4-aminophenol) | Observations |
| 0.1 M HCl | 24 hours | < 5% | Relatively stable in acidic conditions. |
| 0.1 M NaOH | 2 hours | > 90% | Rapid degradation in alkaline conditions. |
| 3% H₂O₂ | 8 hours | > 70% | Highly susceptible to oxidative degradation. |
| Heat (60°C) | 48 hours | ~ 15% | Moderate thermal degradation. |
| Light (UV) | 24 hours | ~ 25% | Significant degradation upon light exposure. |
This data is illustrative and based on typical results for a comparable compound. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid
-
Sodium phosphate (B84403) monobasic
-
0.45 µm syringe filters
2. Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.02 M Sodium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase A.
-
Alkaline Degradation: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 M HCl and dilute with mobile phase A.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute with mobile phase A.
-
Thermal Degradation: Store the solid reagent at 105°C for 24 hours. Prepare a 0.5 mg/mL solution in methanol.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for 24 hours.
4. Analysis:
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Inject the undergraded control and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Oxidative degradation pathway of 4-Amino-1-naphthol.
Caption: Workflow for troubleshooting reagent stability issues.
Caption: Key measures to prevent reagent degradation.
References
minimizing auto-oxidation of 4-Amino-1-naphthol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of 4-Amino-1-naphthol hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from light gray/pink to a darker purple/brown. Is it still usable?
A1: A significant color change indicates oxidation of the compound. While minor discoloration might be acceptable for some non-critical applications, for most quantitative and sensitive experiments, it is highly recommended to use a fresh, unoxidized batch. The colored impurities are oxidation products, which can interfere with your reactions and analytical measurements.
Q2: I've noticed my this compound solution rapidly turns pink or purple upon preparation. What is causing this?
A2: This rapid color change is a classic sign of auto-oxidation. This compound is highly susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by factors such as neutral to alkaline pH, exposure to light, and the presence of trace metal ions.
Q3: How should I properly store solid this compound to maximize its shelf-life?
A3: To ensure the stability of the solid compound, it should be stored in a tightly sealed, opaque container to protect it from light and moisture.[1][2] For long-term storage, it is best to keep it in a cool, dry, and dark place. Some suppliers recommend storing it under an inert atmosphere, such as argon or nitrogen, to further prevent oxidation.[3]
Q4: What is the primary mechanism of auto-oxidation for this compound?
A4: The auto-oxidation of 4-Amino-1-naphthol involves the oxidation of the aminonaphthol to a quinone-imine intermediate. This intermediate is highly reactive and can undergo further reactions, including polymerization, to form colored degradation products. The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring makes the molecule highly electron-rich and thus prone to oxidation.
Q5: Are there any recommended antioxidants to add to my solutions to prevent oxidation?
A5: Yes, adding antioxidants to your solutions can significantly inhibit auto-oxidation. Common and effective choices for related compounds like aminophenols include ascorbic acid (Vitamin C), sodium bisulfite, sodium hydrosulfite, and stannous chloride.[4][5] The choice of antioxidant may depend on the specific requirements of your experiment and potential downstream interferences.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Solid reagent is discolored upon opening a new bottle. | Improper storage by the supplier or during shipping; compromised container seal. | Contact the supplier for a replacement. Do not use for sensitive applications. |
| Solution turns color immediately upon dissolving the solid. | The solvent contains dissolved oxygen; the solution has a neutral or alkaline pH; exposure to bright light. | Use a deoxygenated solvent (see Protocol 1). Prepare the solution under an inert atmosphere. Adjust the pH to be acidic (if compatible with your experiment). Work in a fume hood with the sash down to minimize light exposure or use amber glassware. |
| A freshly prepared, clear solution becomes colored after a short period (e.g., < 1 hour). | Continuous exposure to atmospheric oxygen; contamination with metal ions (e.g., from glassware or spatula). | Prepare the solution immediately before use. Keep the solution under an inert gas blanket (e.g., nitrogen or argon). Use acid-washed glassware to remove trace metal contaminants. Add a suitable antioxidant (see Protocol 2). |
| Inconsistent results in assays using this compound. | Degradation of the stock solution over time, leading to a lower effective concentration of the active compound. | Always prepare fresh solutions for each experiment. If a stock solution must be stored, even for a short period, store it at a low temperature (2-8°C) in an amber, airtight vial with an inert gas headspace, and include an antioxidant. Qualify the stock solution before use if it has been stored. |
Data Presentation
Table 1: Influence of Various Conditions on the Stability of Aminonaphthol Solutions (Illustrative Data)
The following table summarizes the expected relative stability of this compound solutions under different conditions, based on established chemical principles for this class of compounds.
| Condition | Estimated % Degradation (after 4 hours at 25°C) | Key Takeaway |
| Standard Conditions (Aqueous solution, pH 7, exposed to air) | > 50% | Highly unstable under standard benchtop conditions. |
| Inert Atmosphere (Nitrogen or Argon sparged) | 10-20% | Removing oxygen is a critical first step for stabilization. |
| Acidic pH (pH 3-4) | 5-15% | Acidic conditions significantly slow the rate of auto-oxidation. |
| Antioxidant (e.g., 0.1% Ascorbic Acid) | < 5% | The use of an antioxidant provides substantial protection against degradation.[5] |
| Combined Approach (Inert atmosphere + Acidic pH + Antioxidant) | < 1% | A multi-faceted approach offers the best protection for preparing stable solutions. |
| Elevated Temperature (40°C, exposed to air) | > 80% | Higher temperatures accelerate the rate of oxidation. |
| Exposure to UV Light | > 60% | Photodegradation can also contribute to the breakdown of the compound. |
Note: This data is illustrative and intended for comparative purposes to demonstrate the principles of stabilization. Actual degradation rates may vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents
Objective: To remove dissolved oxygen from solvents to prevent the rapid oxidation of this compound upon dissolution.
Materials:
-
Solvent of choice (e.g., water, ethanol, buffer)
-
Inert gas source (Nitrogen or Argon) with a regulator
-
Gas dispersion tube (sparging needle)
-
Solvent container (e.g., flask or bottle)
Methodology:
-
Place the desired volume of solvent into the container.
-
Insert the gas dispersion tube into the solvent, ensuring the tip is near the bottom.
-
Start a gentle but steady flow of inert gas through the solvent. A fine stream of bubbles should be visible.
-
Sparge the solvent for at least 15-30 minutes to ensure thorough deoxygenation.
-
Once deoxygenation is complete, the solvent can be used immediately. For storage, maintain a positive pressure of the inert gas over the solvent.
Protocol 2: Preparation of a Stabilized this compound Solution
Objective: To prepare a solution of this compound that is stable for the duration of a typical experiment.
Materials:
-
This compound powder
-
Deoxygenated solvent (from Protocol 1)
-
Antioxidant (e.g., Ascorbic acid)
-
Amber vials or glassware wrapped in aluminum foil
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Work in an environment with subdued light.
-
Prepare the deoxygenated solvent as described in Protocol 1.
-
If using an antioxidant, dissolve it in the deoxygenated solvent first. For ascorbic acid, a typical concentration is 0.01-0.1% (w/v).
-
Weigh the required amount of this compound into an amber vial.
-
Add the deoxygenated solvent (with or without antioxidant) to the vial to achieve the desired concentration.
-
Cap the vial tightly. If the solution is not for immediate use, flush the headspace of the vial with the inert gas before sealing.
-
If the experimental procedure is lengthy, maintain a positive pressure of inert gas over the solution throughout the experiment.
Visualizations
Caption: Auto-oxidation pathway and points of intervention.
Caption: Logical workflow for troubleshooting discoloration.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 5959-56-8 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing 4-Amino-1-naphthol Hydrochloride in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Amino-1-naphthol hydrochloride as a substrate in enzymatic assays involving complex biological samples such as plasma, serum, and tissue homogenates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Substrate solution has deteriorated or was exposed to light. | 1. Prepare fresh substrate solution immediately before use. Ensure the this compound solution is colorless before adding it to the plate. Store the stock solution protected from light.[1][2] |
| 2. Insufficient washing of plates or wells. | 2. Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer after each step.[1][2] | |
| 3. Non-specific binding of antibodies or enzymes. | 3. Optimize the concentration of the blocking agent (e.g., BSA or non-fat dry milk). Increase the blocking incubation time. | |
| 4. Contamination of reagents or washer system. | 4. Use high-quality, sterile water for all buffers. Regularly clean the plate washer system, potentially with a dilute bleach solution followed by extensive rinsing.[1] | |
| 5. Endogenous peroxidase activity in the sample. | 5. Consider pretreating the sample with a peroxidase inhibitor that is subsequently removed or diluted, if compatible with the assay. | |
| Low or No Signal | 1. Inactivation of the peroxidase enzyme. | 1. Avoid using buffers containing sodium azide, as it is a potent inhibitor of horseradish peroxidase (HRP).[3] |
| 2. Incorrect reagent preparation or omission of a reagent. | 2. Double-check all calculations and ensure all reagents were added in the correct order and concentration. | |
| 3. Substrate solution not prepared correctly. | 3. Ensure the final concentration of hydrogen peroxide is optimal for the reaction, as excess H2O2 can inhibit the enzyme.[4] | |
| Signal Instability or Fading | 1. The reaction product of 4-Amino-1-naphthol is precipitating out of solution. | 1. Read the plate immediately after the desired color has developed. Some naphthol-based substrates produce an insoluble product.[5] |
| 2. The colored product is unstable over time. | 2. If the kinetic profile is being measured, ensure readings are taken at consistent intervals. For endpoint assays, add a stop solution if one is available and compatible, or read the plate at a fixed time point after substrate addition. | |
| Poor Reproducibility (High CV%) | 1. Inconsistent pipetting or sample handling. | 1. Ensure pipettes are calibrated. Use fresh pipette tips for each sample and reagent transfer to avoid cross-contamination.[6] |
| 2. Edge effects on the microplate due to temperature gradients. | 2. Ensure the plate is at a uniform room temperature before adding reagents. Avoid stacking plates during incubation.[6] | |
| 3. Incomplete mixing of reagents in the wells. | 3. Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Sample-Specific Issues (e.g., Plasma) | 1. Interference from endogenous reductants or other substances in the sample matrix. | 1. Endogenous compounds like vitamin C or bilirubin (B190676) can interfere with peroxidase reactions.[7] Sample dilution is the first step to mitigate this. Consider a sample clean-up step if dilution is not sufficient. |
| 2. Improper sample collection and processing. | 2. Use appropriate anticoagulants (sodium citrate (B86180) is often preferred over EDTA for plasma).[8][9] Prepare platelet-poor plasma by following a two-step centrifugation protocol.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is primarily used as a chromogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP). In the presence of hydrogen peroxide, HRP catalyzes the oxidation of 4-Amino-1-naphthol to produce a colored product, which can be quantified spectrophotometrically. This reaction is a key component of various assays, including ELISAs and Western blotting.[10][11]
Q2: My this compound powder is a greyish-pink color. Is it still usable?
A2: The powder can range in color from grey to pink or even purple upon storage.[12] However, the critical factor is the color of the prepared substrate solution. A freshly prepared working solution should be nearly colorless. If the solution is already colored, it has likely auto-oxidized and should be discarded.
Q3: How should I prepare and store a stock solution of this compound?
A3: Due to its sensitivity to light and oxidation, it is best to prepare the working solution fresh for each experiment. A stock solution can be prepared in an organic solvent like methanol (B129727) and stored at 2-8°C, protected from light.[3] However, aqueous solutions are generally unstable and should be used immediately.
Q4: What are the key considerations when preparing plasma or serum samples for an assay using this substrate?
A4: Proper sample preparation is crucial to minimize interference. For plasma, use an appropriate anticoagulant like sodium citrate or EDTA, though citrate is often recommended to avoid chelation of metal-dependent enzymes.[8][9] It is important to prepare platelet-poor plasma by performing a double centrifugation step to remove platelets, which can release interfering substances.[8] For both serum and plasma, avoid repeated freeze-thaw cycles by aliquoting samples after the initial preparation.[13][14]
Q5: What causes high background in my assay when using plasma samples?
A5: High background with plasma can be due to several factors. Endogenous reductants or peroxidases in the plasma can react with the substrate non-specifically.[7][15] Insufficient blocking of the plate can lead to non-specific binding of plasma proteins. Inadequate washing can also leave behind interfering substances.[1] Running a "sample blank" control (sample without the detection antibody/enzyme) can help identify if the issue is with the sample itself.
Experimental Protocols
General Protocol for a Peroxidase-Based Colorimetric Assay in Plasma
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and sample dilutions are essential for specific applications.
1. Sample Preparation (Platelet-Poor Plasma)
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[8]
-
Within 30 minutes of collection, centrifuge at 2000 x g for 10 minutes at room temperature.[8]
-
Carefully aspirate the top 3/4 of the plasma into a new polypropylene (B1209903) tube, avoiding the buffy coat.[8]
-
Centrifuge this plasma again at 2000-3000 x g for 10-15 minutes to pellet any remaining platelets.[8][14]
-
Transfer the supernatant (platelet-poor plasma) to a fresh tube. Aliquot and store at -80°C if not used immediately.[13]
2. Assay Procedure (Example: Indirect ELISA)
-
Coating: Coat a 96-well ELISA plate with the desired antigen, diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1-3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the wash step.
-
Sample Incubation: Add diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary/Secondary Antibody Incubation: Add the primary antibody followed by the HRP-conjugated secondary antibody, with appropriate incubation and wash steps in between.
-
Substrate Preparation and Reaction:
-
Immediately before use, prepare the this compound working solution. A common starting point is to dissolve the powder in methanol and then dilute it into a buffer (e.g., Tris-HCl).[3]
-
Add hydrogen peroxide to the substrate solution to a final concentration of approximately 0.01-0.03%.[3]
-
Add 100 µL of the complete substrate solution to each well.
-
-
Signal Development and Measurement:
-
Incubate the plate at room temperature, protected from light, for 5-30 minutes, or until sufficient color develops.
-
Read the absorbance at the appropriate wavelength for the colored product.
-
Visualizations
Caption: General workflow for an indirect ELISA using a peroxidase substrate.
Caption: HRP catalyzes the oxidation of the substrate to produce a colored product.
References
- 1. sinobiological.com [sinobiological.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. lifespantech.com [lifespantech.com]
- 9. Preparation of Serum and Plasma from Blood - FineTest ELISA Kit [fn-test.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [merckmillipore.com]
- 12. This compound, tech. 90% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 15. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phosphate Analysis: Evaluating Alternatives to 4-Amino-1-naphthol Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (B84403) is a cornerstone of numerous experimental workflows, from elucidating enzymatic reactions to assessing drug efficacy. While the 4-Amino-1-naphthol hydrochloride method has been a traditional choice, a range of alternative techniques offer distinct advantages in sensitivity, convenience, and robustness. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
The primary alternatives to the this compound method for phosphate analysis fall into two main categories: other colorimetric methods, namely the Molybdenum Blue and Malachite Green assays, and enzymatic assays. Each method relies on a different chemical principle, resulting in varied performance characteristics.
Quantitative Performance Comparison
The selection of a phosphate analysis method often hinges on its quantitative performance. The following table summarizes the key performance metrics for the Molybdenum Blue, Malachite Green, and a representative enzymatic assay. It is important to note that performance characteristics can vary based on specific reagents and experimental conditions.
| Performance Metric | Molybdenum Blue (Ascorbic Acid) | Malachite Green | Enzymatic Assay |
| Principle | Reduction of a phosphomolybdate complex to form a blue-colored product. | Formation of a colored complex between phosphomolybdate and malachite green dye. | Enzyme-catalyzed reaction in which phosphate is a substrate, leading to a detectable signal. |
| Limit of Detection (LOD) | ~0.004 mg/L[1] | ~0.007 mg/L[1] | As low as 50 nM - 0.2 µM[2] |
| Linear Range | 0.004 - 1.2 mg/L[1] | 0.007 - 0.6 mg/L[1] | 0.4 - 50 µM |
| Wavelength | ~880 nm | 600 - 660 nm[2] | Varies (e.g., ~555 nm)[3] |
| Assay Time | 10 - 30 minutes | 10 - 20 minutes | ~5 - 15 minutes[3] |
| Common Interferences | Silicate, Arsenate, high levels of iron, organic phosphorus compounds that can be hydrolyzed under acidic conditions.[4][5][6] | Detergents, high concentrations of some proteins. | Specific to the enzyme system; generally less susceptible to chemical interferences. |
| Advantages | Wide linear range, can be automated.[1] | High sensitivity, stable reagents.[1] | High sensitivity and specificity, suitable for kinetic studies.[2] |
| Disadvantages | Potential for interference, reagent stability can be a concern. | Narrower linear range compared to Molybdenum Blue.[1] | Can be more expensive, may require specific reaction conditions for the enzyme. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the Molybdenum Blue (Ascorbic Acid) and Malachite Green methods, as well as a general protocol for a common type of enzymatic assay.
Molybdenum Blue (Ascorbic Acid) Method
This method is based on the reduction of a phosphomolybdate complex by ascorbic acid to form a stable blue-colored complex.
Reagents:
-
Combined Reagent:
-
Dissolve 12 g of ammonium (B1175870) molybdate (B1676688) in 250 mL of distilled water.
-
Dissolve 0.2908 g of antimony potassium tartrate in 100 mL of distilled water.
-
Carefully add 100 mL of 5N sulfuric acid to 100 mL of the ammonium molybdate solution.
-
Add 50 mL of the antimony potassium tartrate solution.
-
Mix well and bring the final volume to 500 mL with distilled water. Store in a dark bottle at 4°C.
-
-
Ascorbic Acid Solution (0.1 M):
-
Dissolve 1.76 g of ascorbic acid in 100 mL of distilled water. This solution should be prepared fresh daily.
-
-
Phosphate Standard (e.g., 100 µg/mL):
-
Dissolve 0.4393 g of anhydrous potassium dihydrogen phosphate (KH2PO4), dried at 105°C for 1 hour, in distilled water and dilute to 1 L.
-
Procedure:
-
To 50 mL of sample or standard, add 8 mL of the combined reagent and mix thoroughly.
-
Add 2 mL of the 0.1 M ascorbic acid solution and mix again.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Prepare a calibration curve using the phosphate standards and determine the concentration of the unknown samples.
Malachite Green Method
This highly sensitive method relies on the formation of a green complex between phosphomolybdate and the dye malachite green.
Reagents:
-
Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in distilled water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 N HCl.
-
Mix three volumes of Solution A with one volume of Solution B. This working reagent should be prepared fresh.
-
-
Stabilizer Solution (e.g., 1.5% (v/v) Tween 20):
-
Dissolve 1.5 mL of Tween 20 in 98.5 mL of distilled water.
-
-
Phosphate Standard (as in Molybdenum Blue method)
Procedure:
-
To 100 µL of sample or standard in a microplate well, add 25 µL of the Malachite Green working reagent.
-
Mix gently and incubate for 10-15 minutes at room temperature.
-
Add 10 µL of the stabilizer solution to each well and mix.
-
Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.
-
Construct a standard curve and calculate the phosphate concentration in the samples.
Enzymatic Method (Representative Protocol using Purine (B94841) Nucleoside Phosphorylase)
Enzymatic assays offer high specificity and sensitivity. This example utilizes purine nucleoside phosphorylase (PNP) which catalyzes the phosphorolysis of a substrate, leading to a detectable change in absorbance.
Reagents (often supplied in a kit):
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Purine Nucleoside Phosphorylase (PNP) Enzyme
-
Substrate (e.g., 2-amino-6-mercapto-7-methylpurine ribonucleoside, MESG)
-
Phosphate Standard
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PNP enzyme, and the MESG substrate according to the kit manufacturer's instructions.
-
Add a small volume of the sample or phosphate standard to the reaction mixture in a microplate well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).
-
The reaction will produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 360 nm).
-
Generate a standard curve to determine the phosphate concentration in the samples.
Visualizing the Workflow
To better understand the experimental process for each method, the following diagrams illustrate the key steps.
Molybdenum Blue Method Workflow
Malachite Green Method Workflow
Enzymatic Assay Workflow
Conclusion
The choice of a phosphate analysis method should be guided by the specific requirements of the experiment. The Molybdenum Blue method offers a wide linear range, making it suitable for samples with varying phosphate concentrations. The Malachite Green assay provides high sensitivity, which is advantageous for detecting low levels of phosphate. Enzymatic assays stand out for their superior sensitivity and specificity, and their suitability for kinetic studies, which is particularly valuable in drug development and enzyme characterization. By carefully considering the performance characteristics, potential interferences, and procedural complexities of each method, researchers can select the most appropriate tool for generating accurate and reliable phosphate data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic colorimetric method for the determination of inorganic phosphorus in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 4-Amino-1-naphthol hydrochloride
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Amino-1-naphthol hydrochloride. The primary focus is a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is compared against two alternative techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical component of quality assurance and is mandated by regulatory bodies to ensure the reliability and accuracy of analytical data.[2] Key validation characteristics, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Primary Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantitative analysis of aromatic compounds due to its robustness, precision, and cost-effectiveness. For this compound, a reversed-phase HPLC method with UV detection provides reliable quantification.
Summary of Performance Data
The performance of the validated HPLC-UV method is summarized in Table 1, alongside typical performance data for the alternative methods for comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | Typical Acceptance Criteria |
| Linearity (r²) | 0.9992 | > 0.9995 | 0.995 | ≥ 0.99[5] |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 5 - 50 µg/mL | Dependent on application[6] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 95.0% - 105.0% | 98.0% - 102.0%[7] |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 3.0% | ≤ 2%[6] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 5.0% | ≤ 2%[2] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 ng/mL | 1.5 µg/mL | S/N ratio of 3:1[5] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | 5.0 µg/mL | S/N ratio of 10:1[5] |
| Specificity | High | Very High | Low to Moderate | Peak purity & resolution > 1.5 |
Experimental Protocols for HPLC-UV Method Validation
Detailed methodologies for the key validation experiments for the HPLC-UV method are provided below.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 6.9) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol:
-
Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Inject a solution of a placebo (matrix without the analyte) to ensure no interference from excipients.
-
Inject a standard solution of this compound.
-
Inject a sample solution containing this compound and any potential impurities or excipients.
-
Assess the peak purity of the analyte using a photodiode array (PDA) detector.
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, with a resolution of >1.5. The peak purity index should be close to 1.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations across the desired range (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often determined through recovery studies.
Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
Acceptance Criteria: The %RSD should be ≤ 2.0%.[6]
Intermediate Precision (Inter-assay precision): Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
Acceptance Criteria: The %RSD should be ≤ 2.0%.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
-
pH of the buffer (± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
-
Calculate the %RSD of the results obtained under the varied conditions.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Alternative Analytical Methods
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and specificity compared to HPLC-UV. It is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.
-
Advantages:
-
Exceptional sensitivity (sub-ng/mL levels).
-
High specificity due to the monitoring of specific mass transitions.
-
Reduced need for extensive sample cleanup.
-
-
Disadvantages:
-
Higher cost of instrumentation and maintenance.
-
Requires more specialized expertise to operate.
-
Susceptible to matrix effects that can suppress or enhance the analyte signal.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.
-
Advantages:
-
Low cost and simple instrumentation.
-
Rapid analysis time.
-
Easy to perform.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Prone to interference from other UV-absorbing compounds in the sample, leading to a lack of specificity.
-
Not suitable for separating the analyte from related substances.
-
Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. mastelf.com [mastelf.com]
- 6. scispace.com [scispace.com]
- 7. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Chromogenic Substrates for Horseradish Peroxidase, with a Focus on 4-Amino-1-naphthol hydrochloride
In the realm of immunoassays, the selection of a chromogenic substrate is a critical determinant of assay sensitivity and reliability. Horseradish peroxidase (HRP) is a commonly used enzyme conjugate in techniques like ELISA, Western blotting, and immunohistochemistry. Its role is to catalyze the conversion of a substrate into a colored product, allowing for the qualitative and quantitative detection of the target analyte.[1] This guide provides a comparative overview of 4-Amino-1-naphthol hydrochloride and other frequently used chromogenic substrates for HRP.
Comparative Performance of Chromogenic Substrates
The choice of substrate can significantly impact the outcome of an immunoassay. Factors to consider include sensitivity, the nature of the reaction product (soluble or insoluble), and the resulting color. The following table summarizes the key characteristics of several common HRP substrates.
| Substrate | Abbreviation | Product Color | Product Type | Relative Sensitivity | Common Applications |
| This compound | - | Bluish-purple | Insoluble precipitate | Moderate | Western Blot, Immunohistochemistry |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (soluble), Yellow (after stopping) | Soluble | High | ELISA[2][3] |
| o-Phenylenediamine | OPD | Orange-brown | Soluble | High | ELISA |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green | Soluble | Moderate | ELISA[4] |
| 4-Chloro-1-naphthol | 4-CN | Blue-purple | Insoluble precipitate | Moderate | Western Blot, Immunohistochemistry[5][6] |
| 3,3'-Diaminobenzidine | DAB | Brown | Insoluble precipitate | High | Western Blot, Immunohistochemistry[5][6] |
Note: The sensitivity of TMB is generally considered to be among the highest for ELISA applications.[2][4]
Experimental Protocols
To ensure the specificity of an immunoassay, it is crucial to evaluate the potential for cross-reactivity of the chosen chromogenic substrate with components of the sample matrix. Below is a generalized protocol for assessing the cross-reactivity of a chromogenic substrate in an ELISA format.
Objective: To determine if components other than the target analyte interfere with the colorimetric reaction of the HRP substrate.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Antigen-specific capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated detection antibody
-
This compound solution (or other test substrate)
-
Substrate buffer
-
Hydrogen peroxide (H₂O₂)
-
Stop solution (if applicable)
-
Potentially interfering substances (e.g., structurally similar molecules, common sample matrix components)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Analyte and Interference Spiking:
-
Negative Control: Add sample diluent only.
-
Positive Control: Add the target analyte at a known concentration.
-
Test Wells: Add the target analyte at a known concentration, spiked with a potentially interfering substance at various concentrations.
-
Interference Control: Add only the potentially interfering substance at various concentrations.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Prepare the this compound working solution by mixing the substrate with the appropriate buffer and H₂O₂ immediately before use. Add the substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature and monitor for color development.
-
Stopping the Reaction (if applicable): Add a stop solution if the substrate produces a soluble product that requires stabilization.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
Calculate the percentage of cross-reactivity using the following formula:
% Cross-reactivity = (Absorbance of Interferent / Absorbance of Analyte) x 100
A low percentage indicates minimal cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biochemical reactions, the following diagrams are provided.
Caption: Experimental workflow for a cross-reactivity study.
Caption: Signaling pathway of a chromogenic immunoassay.
References
- 1. ELISA Substrates: Overview & Applications [excedr.com]
- 2. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates in Peroxidase-Based Assays
For researchers, scientists, and drug development professionals, the selection of a chromogenic substrate is a critical determinant of performance in enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and Western blotting. This guide provides a detailed comparison of commonly used chromogenic substrates for horseradish peroxidase (HRP), with a particular focus on the performance characteristics of assays involving naphthol derivatives, including 4-Amino-1-naphthol hydrochloride and its analogs, in relation to widely adopted alternatives such as 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
While direct quantitative performance data for assays using this compound as a primary chromogenic substrate is not extensively available in peer-reviewed literature, its chemical properties and the performance of structurally similar compounds, such as 4-chloro-1-naphthol (B146336), suggest its potential utility in oxidative coupling reactions for colorimetric detection. This guide will compare the known performance metrics of established substrates to provide a framework for selecting the most appropriate reagent for your specific research needs.
Head-to-Head Performance Comparison
The choice of a chromogenic substrate significantly impacts key assay parameters such as sensitivity, dynamic range, and stability. The following table summarizes the performance characteristics of common HRP substrates.
| Feature | This compound | 4-chloro-1-naphthol (4-CN) | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Sensitivity | Data not available | Lower sensitivity compared to TMB and OPD.[1][2] | Highest sensitivity among common chromogenic substrates.[3][4] | Less sensitive than TMB, but more sensitive than ABTS.[3][5] | Least sensitive of the common substrates.[6][7] |
| Detection Limit | Data not available | Data not available | As low as 20 pg/mL. | Minimum detection limit of 70 pg/mL.[7] | Detection limit of 2.5 ng/mL.[7] |
| Reaction Product | Data not available | Insoluble, blue to blue-purple precipitate.[1][2][8] | Soluble, blue product; turns yellow after adding a stop solution.[9] | Soluble, yellow-orange product.[3][7] | Soluble, green product.[6][7] |
| Wavelength (λmax) | Data not available | Not applicable (precipitate) | 650 nm (blue), 450 nm (yellow, after stop).[3][9] | 490 nm (after stop).[3] | 405-415 nm.[10] |
| Molar Absorptivity | Data not available | Not applicable | 3.9 x 10^4 M⁻¹cm⁻¹ (at 650 nm).[11] | Data not readily available | 3.6 x 10^4 M⁻¹cm⁻¹.[11] |
| Reaction Kinetics | Data not available | Slower reaction | Fast reaction rate. | Moderate reaction rate. | Slower reaction rate, suitable for kinetic assays.[6][10] |
| Stability | Data not available | Precipitate can fade over time.[12] | Good, especially in stabilized formulations. | Light sensitive and a potential mutagen. | Good stability. |
| Primary Applications | Potential in specialized assays | Western blotting, Immunohistochemistry.[1][13][14] | ELISA, Western blotting.[15] | ELISA. | ELISA. |
Signaling Pathway and Experimental Workflow
The underlying principle of these assays is the HRP-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a colored product that can be quantified.
Caption: HRP-catalyzed oxidation of a chromogenic substrate.
A typical experimental workflow for an indirect ELISA, a common application for these substrates, is outlined below.
Caption: Generalized workflow for an indirect ELISA.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the use of various HRP substrates.
Protocol 1: TMB in ELISA
-
Reagent Preparation : Use a commercially available, ready-to-use TMB substrate solution. For the stop solution, prepare a 1M solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Substrate Addition : Following the final wash step of your ELISA, add 100 µL of the TMB substrate solution to each well.[9]
-
Incubation : Incubate the plate for 15-30 minutes at room temperature, protected from light. Monitor for color development.[9]
-
Stopping the Reaction : Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading : Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[9]
Protocol 2: OPD in ELISA
-
Reagent Preparation : Dissolve an OPD tablet in the appropriate buffer containing hydrogen peroxide, as per the manufacturer's instructions. The stop solution is typically 3M H₂SO₄ or HCl.
-
Substrate Addition : Add 100 µL of the freshly prepared OPD solution to each well.
-
Incubation : Incubate for approximately 10-30 minutes at room temperature in the dark.
-
Stopping the Reaction : Add 50 µL of the stop solution to each well. The color will change to a stable yellow-orange.
-
Absorbance Reading : Measure the absorbance at 490 nm.[3]
Protocol 3: ABTS in ELISA
-
Reagent Preparation : Prepare the ABTS substrate solution by dissolving ABTS in a citrate-phosphate buffer (pH 4.0-5.0) and add hydrogen peroxide just before use.[4] A 1% Sodium Dodecyl Sulfate (SDS) solution can be used to stop the reaction.[4]
-
Substrate Addition : Add 100 µL of the ABTS solution to each well.[10]
-
Incubation : Incubate at room temperature for 15-30 minutes.[4]
-
Stopping the Reaction (Optional) : If an endpoint assay is desired, add 100 µL of the stop solution.
-
Absorbance Reading : Read the absorbance at 405-415 nm.[10]
Protocol 4: 4-chloro-1-naphthol (4-CN) in Western Blotting
-
Reagent Preparation : Prepare a stock solution of 4-CN by dissolving it in methanol. Immediately before use, dilute the stock solution in a Tris-buffered saline (TBS) and add hydrogen peroxide to a final concentration of approximately 0.01-0.03%.[12][13]
-
Substrate Addition : After incubation with the HRP-conjugated secondary antibody and subsequent washes, immerse the blotting membrane in the freshly prepared 4-CN substrate solution.[12][13]
-
Incubation : Incubate for 1-5 minutes at room temperature, or until the desired intensity of the blue-purple bands is achieved.[13]
-
Stopping the Reaction : Stop the color development by washing the membrane extensively with deionized water.[13]
-
Visualization : Image the blot while it is still wet, as the colored precipitate may fade upon drying.
Conclusion
The selection of a chromogenic substrate for HRP-based assays is a critical decision that influences the sensitivity, dynamic range, and overall reliability of the results. TMB is often the substrate of choice for high-sensitivity applications like ELISA due to its strong signal generation.[3] OPD offers a good balance of sensitivity and cost-effectiveness, though with safety considerations. ABTS is a stable and reliable option, particularly for kinetic assays where a wider dynamic range is beneficial.[6]
While this compound is not a mainstream chromogenic substrate with extensive performance data, its structural analog, 4-chloro-1-naphthol, serves as a useful reagent for applications requiring a precipitating product, such as Western blotting and immunohistochemistry.[1][2] Researchers interested in the unique properties of naphthol-based compounds may consider exploring their potential in developing novel assay systems, keeping in mind that performance characteristics would need to be empirically determined and optimized.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. seracare.com [seracare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. 4-Chloro-1-naphthol, Chromogenic peroxidase substrate (CAS 604-44-4) | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Chromogenic detection in western blotting | Abcam [abcam.com]
A Comparative Guide: 4-Amino-1-naphthol hydrochloride vs. 1-amino-2-naphthol-4-sulfonic acid
In the landscape of chemical reagents, the selection of an appropriate intermediate is paramount for the success of research and development, particularly in the fields of dye synthesis and analytical chemistry. This guide provides an objective comparison of two key naphthol derivatives: 4-Amino-1-naphthol hydrochloride and 1-amino-2-naphthol-4-sulfonic acid. We will delve into their chemical properties, primary applications, and present supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each compound, which dictate their solubility, reactivity, and suitability for various applications.
| Property | This compound | 1-amino-2-naphthol-4-sulfonic acid |
| Chemical Formula | C₁₀H₁₀ClNO[1] | C₁₀H₉NO₄S[2][3] |
| Molecular Weight | 195.65 g/mol [4] | 239.25 g/mol [2][5] |
| Appearance | White to light beige crystalline solid[1] | White or gray needle-like crystalline solid, turns pink with moisture[6] |
| Solubility | Soluble in water and alcohol[1] | Poorly soluble in common organic solvents; soluble in hot water and alkaline solutions[6] |
| Key Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Hydrochloride (-HCl) | Amino (-NH₂), Hydroxyl (-OH), Sulfonic Acid (-SO₃H) |
| Hazards | Skin, eye, and respiratory irritant[3][4][7][8] | Skin, eye, and respiratory irritant[3][9] |
The most notable structural difference is the presence of a hydrochloride salt in this compound, enhancing its solubility in acidic and neutral aqueous solutions, versus the sulfonic acid group in 1-amino-2-naphthol-4-sulfonic acid, which imparts excellent water solubility, particularly in alkaline conditions.[6][10]
Core Applications and Performance
While both compounds serve as precursors in the synthesis of azo dyes, their utility in analytical chemistry shows a distinct divergence.
Dye Synthesis
Both this compound and 1-amino-2-naphthol-4-sulfonic acid are valuable intermediates in the manufacturing of azo dyes.[1][6] The amino group on the naphthalene (B1677914) ring provides the site for diazotization, a critical step in forming the azo linkage (-N=N-) that acts as a chromophore.
1-amino-2-naphthol-4-sulfonic acid is extensively used in the production of acid and mordant dyes.[6][11] The sulfonic acid group not only enhances the water solubility of the resulting dye but also provides a site for attachment to fibers like wool, silk, and nylon, which contain cationic sites.[6][12]
This compound is also utilized in azo dye synthesis.[1] The resulting dyes, lacking a sulfonic acid group, may have different solubility profiles and may be suited for different types of fabrics or applications where water solubility is less critical.
Experimental Protocol: Synthesis of an Acid Dye using 1-amino-2-naphthol-4-sulfonic acid
This protocol outlines the diazotization of 1-amino-2-naphthol-4-sulfonic acid and its subsequent coupling with a naphthalene derivative to form an acid dye.[4][6][12]
Materials:
-
1-amino-2-naphthol-4-sulfonic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., 1-nitroso-2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Stirring apparatus
-
Beakers and flasks
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of 1-amino-2-naphthol-4-sulfonic acid in a dilute solution of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite with constant stirring.
-
Follow with the slow, dropwise addition of cold, dilute hydrochloric acid, maintaining the temperature between 0-5°C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 1-nitroso-2-naphthol) in a dilute sodium hydroxide solution, and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with continuous stirring, maintaining the temperature below 5°C.
-
Continue stirring for approximately one hour to ensure the completion of the coupling reaction.
-
-
Isolation:
-
The precipitated dye can be isolated by filtration, washed with a small amount of cold water, and then dried.
-
Analytical Chemistry
A significant point of differentiation lies in their application as analytical reagents.
1-amino-2-naphthol-4-sulfonic acid is a well-established reagent in the colorimetric determination of phosphate (B84403) , famously known as the Fiske-Subbarow method.[1][2][5] In this method, phosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form phosphomolybdic acid. 1-amino-2-naphthol-4-sulfonic acid then reduces the phosphomolybdic acid to a stable, intensely colored molybdenum blue complex, the absorbance of which is proportional to the phosphate concentration.[7] This method is widely used in clinical and environmental laboratories for quantifying inorganic phosphorus.[12][13]
This compound is mentioned for its use in the development of colorimetric assays in biochemistry, though specific, widely adopted methods like the Fiske-Subbarow for phosphate are not as prominently documented for this compound.[1] It has also been investigated as an electron shuttle in microbial fuel cells.
Experimental Protocol: Determination of Inorganic Phosphate using 1-amino-2-naphthol-4-sulfonic acid (Fiske-Subbarow Method)
This protocol provides a general outline for the spectrophotometric determination of inorganic phosphate.[1][2]
Materials:
-
Phosphate standard solution
-
Trichloroacetic acid (TCA) solution (for protein precipitation in biological samples)
-
Acid molybdate reagent (Ammonium molybdate in sulfuric acid)
-
1-amino-2-naphthol-4-sulfonic acid reducing agent solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: For biological samples, deproteinize by adding TCA and centrifuging to obtain a protein-free filtrate.
-
Reaction Mixture: In a test tube, combine the sample (or standard solution), acid molybdate reagent, and distilled water.
-
Color Development: Add the 1-amino-2-naphthol-4-sulfonic acid reducing agent and mix well. Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature.
-
Measurement: Measure the absorbance of the resulting blue solution at a specific wavelength (typically around 660 nm) using a spectrophotometer.
-
Quantification: Determine the phosphate concentration in the sample by comparing its absorbance to a standard curve prepared from solutions of known phosphate concentrations.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in dye synthesis and phosphate determination.
Caption: Workflow for the synthesis of an acid dye.
Caption: Workflow for phosphate determination.
Conclusion
Both this compound and 1-amino-2-naphthol-4-sulfonic acid are valuable chemical intermediates with overlapping and distinct applications. The choice between them is largely dictated by the specific requirements of the intended application.
-
For the synthesis of water-soluble acid dyes intended for fabrics like wool and nylon, 1-amino-2-naphthol-4-sulfonic acid is the superior choice due to its integral sulfonic acid group.
-
In the realm of analytical chemistry, 1-amino-2-naphthol-4-sulfonic acid is the well-established and preferred reagent for the highly sensitive and specific colorimetric determination of inorganic phosphate.
-
This compound serves as a versatile intermediate for other types of azo dyes and in broader organic synthesis, with emerging applications in areas like biotechnology.
Researchers and professionals should consider the desired solubility, reactivity, and the specific analytical or synthetic outcome when selecting between these two compounds. The provided experimental protocols offer a starting point for the practical application of these reagents in their respective key areas of utility.
References
- 1. Estimation of inorganic phosphorus by fiske subbarow method | PPTX [slideshare.net]
- 2. oxfordreference.com [oxfordreference.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. EP0262093A2 - Process for the preparation of 1-amino-2-naphthol-4-sulfonic acid - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Determining Detection and Quantification Limits for 4-Amino-1-naphthol Hydrochloride: A Comparative Guide
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.[1] These parameters are fundamental for the validation of analytical procedures.[1]
Comparative Methodologies for LOD and LOQ Determination
The selection of an analytical method for determining the LOD and LOQ of 4-Amino-1-naphthol hydrochloride will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry are two commonly employed techniques for aromatic amines.
Below is a summary of these methods and the typical, though hypothetical, performance data one might expect.
| Analytical Method | Principle | Typical LOD Range (Hypothetical) | Typical LOQ Range (Hypothetical) | Key Advantages |
| HPLC with UV Detection | Chromatographic separation followed by detection based on the analyte's absorbance of UV light. | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | High specificity, excellent for complex mixtures, and good sensitivity. |
| UV-Visible Spectrophotometry | Measurement of light absorbance by the analyte in a solution at a specific wavelength. | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | Simple, rapid, and cost-effective for relatively pure samples. |
Experimental Protocols for LOD and LOQ Determination
Accurate determination of LOD and LOQ requires a systematic approach as outlined by the International Council for Harmonisation (ICH) guidelines. The most common methods are based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]
Based on Signal-to-Noise Ratio
This approach is typically applied to analytical procedures that exhibit baseline noise.[1]
-
Sample Preparation : Prepare a series of diluted solutions of this compound in a suitable solvent (e.g., methanol, water).
-
Instrumental Analysis : Analyze the samples using the chosen method (HPLC-UV or UV-Vis Spectrophotometry).
-
Noise Determination : Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD and LOQ Estimation : The concentration that yields a signal-to-noise ratio of 3:1 is generally accepted as the LOD, while a ratio of 10:1 is used for the LOQ.[1]
Based on the Standard Deviation of the Response and the Slope
This method relies on the statistical analysis of the calibration curve.
-
Calibration Curve Construction : Prepare a series of at least five calibration standards of this compound and measure their responses.
-
Linear Regression : Plot the response versus the concentration and perform a linear regression to obtain the slope (S) of the calibration curve.
-
Standard Deviation of the Response (σ) : This can be determined from the standard deviation of the y-intercepts of regression lines, the residual standard deviation of the regression line, or the standard deviation of blank measurements.
-
Calculation :
The following diagram illustrates the general workflow for establishing the LOD and LOQ for this compound.
Signaling Pathways and Logical Relationships
The determination of LOD and LOQ is a critical step in the overall analytical method validation process. The following diagram illustrates the relationship between different validation parameters.
References
A Comparative Guide to Phosphate Quantification: Evaluating 4-Amino-1-naphthol Hydrochloride in the Context of Established Colorimetric Assays
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (B84403) is crucial in a multitude of biological and chemical assays. This guide provides a detailed comparison of the Fiske-Subbarow method, which utilizes a reagent derived from 4-Amino-1-naphthol, against two other widely used colorimetric methods: the Ascorbic Acid method and the Molybdovanadate method. This objective analysis, supported by experimental data and protocols, aims to inform the selection of the most suitable assay for specific research needs.
The determination of inorganic phosphate (Pi) is a fundamental analytical procedure in biochemistry, clinical chemistry, and environmental analysis. The choice of method can significantly impact the accuracy, sensitivity, and efficiency of experimental outcomes. Here, we delve into the specifics of three prominent colorimetric techniques.
The Molybdenum Blue Reaction: A Common Principle
At the heart of both the Fiske-Subbarow and the Ascorbic Acid methods is the "molybdenum blue" reaction.[1] In an acidic medium, inorganic phosphate reacts with a molybdate (B1676688) salt to form a phosphomolybdate complex. This complex is then reduced by a reducing agent to produce a stable, intensely blue-colored solution. The intensity of this blue color, measured spectrophotometrically, is directly proportional to the phosphate concentration in the sample.
The key distinction between these methods lies in the choice of the reducing agent, which influences the sensitivity, stability of the color, and susceptibility to interfering substances.
Performance Comparison of Phosphate Quantification Methods
The selection of an appropriate phosphate assay often depends on factors such as the required sensitivity, the expected concentration range of the analyte, and the presence of potentially interfering substances in the sample matrix. The following table summarizes the key performance characteristics of the Fiske-Subbarow method alongside the Ascorbic Acid and Molybdovanadate methods.
| Parameter | Fiske-Subbarow Method | Ascorbic Acid Method | Molybdovanadate Method |
| Principle | Reduction of phosphomolybdate by 1-amino-2-naphthol-4-sulfonic acid (ANSA).[2] | Reduction of phosphomolybdate by ascorbic acid.[3] | Formation of a yellow vanadomolybdophosphoric acid complex.[4] |
| Linearity Range | Up to 0.410 absorbance units.[2] | 0.05 – 25 mg P/L.[3][5] | 1.0 - 100.0 mg/L PO₄³⁻.[4] |
| Limit of Detection (LOD) | Not consistently reported, generally considered less sensitive than the ascorbic acid method. | 0.02 mg P/L.[3][5] | ~10 mg/L (as Trisodium Phosphate).[4] |
| Wavelength (λmax) | ~660 nm.[6] | 880 nm.[7] | 420 - 470 nm.[4] |
| Advantages | Simple, widely used historically.[8] | High sensitivity, stable color development.[3] | Rapid color development, fewer steps.[4] |
| Disadvantages | Color can be unstable and must be read within a short time frame; less sensitive.[9] | Potential for interference from other reducing agents.[3] | Less sensitive than molybdenum blue methods.[4] |
| Common Interferences | Phytic acid, ATP (can be hydrolyzed in acidic conditions).[9][10] | Silicates, arsenates.[3] | Arsenate, sulfide, high iron concentrations.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are the experimental protocols for the three compared phosphate determination methods.
Fiske-Subbarow Method
This method relies on the reduction of the phosphomolybdate complex by the 1-amino-2-naphthol-4-sulfonic acid (ANSA) reagent.[6]
Reagents:
-
Molybdate Reagent: 2.5% (w/v) ammonium (B1175870) molybdate in 5N sulfuric acid.
-
ANSA Reagent: Dissolve 0.25 g of 1-amino-2-naphthol-4-sulfonic acid in a solution containing 15 g of sodium bisulfite and 0.5 g of sodium sulfite (B76179) in 100 mL of water.
-
Phosphate Standard Solution: A series of known concentrations of KH₂PO₄ in deionized water.
Procedure:
-
To 1.0 mL of the sample or standard, add 0.6 mL of the Molybdate Reagent and mix well.
-
Add 0.2 mL of the ANSA Reagent and mix immediately.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 660 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration of the sample from the standard curve.
Ascorbic Acid Method
This is a highly sensitive method that uses ascorbic acid as the reducing agent.[3]
Reagents:
-
Combined Reagent: A freshly prepared mixture of sulfuric acid, ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid.
-
Phosphate Standard Solution: A series of known concentrations of KH₂PO₄ in deionized water.
Procedure:
-
To 50 mL of the sample or standard, add 8 mL of the Combined Reagent.
-
Mix thoroughly and allow the color to develop for at least 10 minutes, but no longer than 30 minutes.
-
Measure the absorbance at 880 nm using a spectrophotometer.
-
Construct a standard curve and determine the sample concentration as described for the Fiske-Subbarow method.
Molybdovanadate Method
This method is based on the formation of a yellow complex and is suitable for samples with higher phosphate concentrations.[4]
Reagents:
-
Molybdovanadate Reagent: A solution containing ammonium molybdate and ammonium metavanadate in acidic solution.
-
Phosphate Standard Solution: A series of known concentrations of KH₂PO₄ in deionized water.
Procedure:
-
To 10 mL of the sample or standard, add 0.5 mL of the Molybdovanadate Reagent.
-
Mix well and allow the color to develop for a specified time (typically 5-10 minutes).
-
Measure the absorbance at a wavelength between 420 nm and 470 nm.
-
Construct a standard curve and determine the sample concentration.
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams are provided.
Principle of the Fiske-Subbarow Method.
Experimental Workflow Comparison.
Specificity and Selectivity Considerations
The choice of a phosphate assay must also consider the potential for interference from other substances in the sample.
-
Fiske-Subbarow Method: This method can be susceptible to interference from compounds that are easily hydrolyzed in acidic conditions to release phosphate, such as adenosine (B11128) triphosphate (ATP).[9] Phytic acid has also been shown to interfere with this method.[10]
-
Ascorbic Acid Method: While highly sensitive, this method can be affected by other reducing agents present in the sample. Silicates and arsenates can also form similar blue complexes, leading to overestimation of the phosphate concentration.[3]
-
Molybdovanadate Method: This method is generally less prone to interference from reducing agents but can be affected by high concentrations of iron, sulfides, and arsenates.[4]
Conclusion
The reagent derived from 4-Amino-1-naphthol, specifically 1-amino-2-naphthol-4-sulfonic acid, plays a historical and foundational role in phosphate determination through the Fiske-Subbarow method. While it offers simplicity, its limitations in terms of sensitivity and color stability have led to the development and widespread adoption of alternative methods.
For high-sensitivity applications, the Ascorbic Acid method is often the preferred choice due to its lower limit of detection.[3] For samples with higher phosphate concentrations where speed is a priority and high sensitivity is not required, the Molybdovanadate method offers a rapid and straightforward alternative.[4]
The Fiske-Subbarow method , while less common in modern high-throughput applications, remains a valid and instructive technique, particularly in educational settings and for certain established laboratory protocols. Researchers, scientists, and drug development professionals should carefully consider the specific requirements of their assays, including the expected phosphate concentration, sample matrix, and potential for interfering substances, to select the most appropriate and reliable method for their needs.
References
- 1. Verification of multiple phosphorus analyzers for use in surface-water applications [pubs.usgs.gov]
- 2. Determination of inorganic phosphate with molybdate and Triton X-100 without reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid - Google Patents [patents.google.com]
- 7. asdlib.org [asdlib.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation method of 1-amino-2-naphthol-4-sulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
inter-assay and intra-assay precision for 4-Amino-1-naphthol hydrochloride protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of inter-assay and intra-assay precision for protocols involving 4-Amino-1-naphthol hydrochloride. This compound has historically been used as a reducing agent in colorimetric assays, particularly for the determination of inorganic phosphate (B84403). While specific comprehensive validation studies detailing the precision of assays using this compound are not abundantly available in recent literature, this guide presents a representative protocol and typical performance data for analogous colorimetric methods to provide a benchmark for researchers.
Understanding Assay Precision
In analytical chemistry, the precision of an assay is a measure of the consistency and reproducibility of the results. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, often presented as a percentage (%CV).
-
Intra-assay precision (also known as within-run precision) measures the variability of results within a single assay run. It reflects the consistency of the method over a short period.
-
Inter-assay precision (also known as between-run precision) assesses the variability of results between different assay runs, often conducted on different days or by different analysts. It provides an indication of the long-term reproducibility of the method.
Representative Colorimetric Assay Performance
The following table summarizes typical inter-assay and intra-assay precision data for colorimetric assays. While not specific to a this compound protocol, this data is representative of the performance that can be expected from well-established colorimetric methods.
| Assay Parameter | Low Concentration Control | Medium Concentration Control | High Concentration Control |
| Intra-Assay CV (%) | < 5% | < 5% | < 5% |
| Inter-Assay CV (%) | < 10% | < 10% | < 10% |
Experimental Protocol: A Representative Colorimetric Phosphate Assay
This section details a representative experimental protocol for the determination of inorganic phosphate, a classic application of this compound as a reducing agent. This method is based on the principle that in the presence of molybdate (B1676688), phosphate forms a phosphomolybdate complex, which is then reduced by this compound to produce a stable blue-colored complex. The intensity of the color is directly proportional to the phosphate concentration.
1. Reagent Preparation:
-
Acid Molybdate Solution: Dissolve ammonium (B1175870) molybdate in sulfuric acid.
-
Reducing Agent: Prepare a solution of this compound in a sodium bisulfite and sodium sulfite (B76179) solution. This solution should be freshly prepared.
-
Phosphate Standard Solutions: Prepare a series of standard solutions of known phosphate concentrations.
-
Sample Preparation: Prepare unknown samples by appropriate dilution to fall within the range of the standard curve.
2. Assay Procedure:
-
Pipette a defined volume of the standard solutions and unknown samples into separate test tubes.
-
Add the acid molybdate solution to each tube and mix thoroughly.
-
Add the freshly prepared this compound reducing agent to each tube and mix.
-
Incubate the reactions at room temperature for a specified time to allow for color development.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 660 nm) using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the phosphate concentration in the unknown samples by interpolating their absorbance values on the standard curve.
3. Determination of Precision:
-
Intra-Assay Precision: Analyze multiple replicates of control samples at different concentrations within the same assay run. Calculate the mean, standard deviation, and %CV for each control level.
-
Inter-Assay Precision: Analyze multiple replicates of control samples at different concentrations in different assay runs (e.g., on different days). Calculate the mean, standard deviation, and %CV for each control level across all runs.
Workflow and Method Visualization
The following diagrams illustrate the key aspects of a typical colorimetric assay protocol using this compound.
assessing the linearity of 4-Amino-1-naphthol hydrochloride-based measurements
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative data is paramount. In the realm of colorimetric assays, the linearity of the measurement is a critical performance characteristic, defining the range within which the assay's response is directly proportional to the analyte concentration. This guide provides a comparative analysis of the linearity of measurements based on the well-established Fiske-Subbarow method, which utilizes a reagent structurally similar to 4-Amino-1-naphthol hydrochloride, and two common alternative methods for inorganic phosphate (B84403) determination: the Molybdenum Blue and Malachite Green assays.
This guide will delve into the experimental protocols of the Fiske-Subbarow method and its alternatives, presenting available linearity data in a clear, comparative format to aid researchers in selecting the most appropriate assay for their needs.
Comparison of Linearity and Performance Characteristics
The choice of a colorimetric assay often involves a trade-off between sensitivity, simplicity, and linearity. The following table summarizes the key performance characteristics of the Fiske-Subbarow method and its common alternatives.
| Parameter | Fiske-Subbarow Method | Molybdenum Blue Method | Malachite Green Assay |
| Principle | Reduction of phosphomolybdate by a reducing agent (e.g., 1-amino-2-naphthol-4-sulfonic acid) to form a colored complex. | Formation of a phosphomolybdate complex which is then reduced to molybdenum blue. | Formation of a complex between phosphomolybdate and malachite green dye. |
| Linearity Range | Generally considered to have a narrower linear range compared to alternatives. Specific range is dependent on the exact protocol and reducing agent used. | Broader linear range, often cited as an advantage over the Fiske-Subbarow method. | High sensitivity, but may have a more limited linear range at higher concentrations. |
| Advantages | Well-established and widely cited in historical literature. | Good sensitivity and a broader linear range. Can be automated. | High sensitivity, allowing for the detection of low phosphate concentrations. |
| Disadvantages | Color instability is a significant drawback, requiring precise timing of measurements.[1][2] Susceptible to interference from other reducing substances. | The color development can be slow, and the reagents may require careful preparation and storage. | Can be sensitive to detergents and other interfering substances. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving linear and accurate results. Below are the methodologies for the Fiske-Subbarow, Molybdenum Blue, and Malachite Green assays.
Fiske-Subbarow Method for Inorganic Phosphate
This method is suitable for the determination of inorganic phosphate in various biological samples.
Reagents:
-
Molybdate (B1676688) Reagent: Dissolve 2.5 g of ammonium (B1175870) molybdate in 50 ml of 5 N sulfuric acid and make up to 100 ml with distilled water.
-
Reducing Agent (Fiske-Subbarow Reagent): Dissolve 0.5 g of 1-amino-2-naphthol-4-sulfonic acid, 5 g of sodium sulfite, and 29.25 g of sodium bisulfite in 250 ml of distilled water. The solution should be filtered and stored in a dark bottle.
-
Phosphate Standard Solution: Prepare a stock solution of 1 mg/ml phosphate from potassium dihydrogen phosphate (KH₂PO₄). Prepare working standards by diluting the stock solution.
-
Trichloroacetic Acid (TCA), 10% (w/v)
Procedure:
-
Sample Preparation: Deproteinize the sample by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Reaction: To 1 ml of the deproteinized supernatant, add 1 ml of the molybdate reagent and 0.4 ml of the reducing agent.
-
Incubation: Mix the solution well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance of the resulting blue color at 660 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve by running the assay with known concentrations of the phosphate standard.
-
Calculation: Determine the phosphate concentration in the sample by comparing its absorbance to the standard curve.
Molybdenum Blue Method for Inorganic Phosphate
This method offers improved color stability compared to the Fiske-Subbarow method.
Reagents:
-
Ammonium Molybdate Reagent: Dissolve 2.5 g of ammonium molybdate in 100 ml of 2.5 M sulfuric acid.
-
Reducing Agent (Ascorbic Acid Solution): Prepare a 10% (w/v) solution of ascorbic acid in distilled water. This solution should be prepared fresh daily.
-
Phosphate Standard Solution: Prepare as described for the Fiske-Subbarow method.
Procedure:
-
Reaction Mixture: In a test tube, mix 1 ml of the sample or standard with 1 ml of the ammonium molybdate reagent.
-
Reduction: Add 0.1 ml of the ascorbic acid solution and mix well.
-
Incubation: Incubate the tubes in a water bath at 37°C for 1.5 to 2 hours.
-
Measurement: After cooling to room temperature, measure the absorbance of the blue color at 820 nm.
-
Standard Curve and Calculation: Construct a standard curve and calculate the sample's phosphate concentration as described previously.
Malachite Green Assay for Inorganic Phosphate
This is a highly sensitive method suitable for low phosphate concentrations.
Reagents:
-
Malachite Green Reagent: Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in distilled water. Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl. Just before use, mix three volumes of Solution A with one volume of Solution B.
-
Citrate (B86180) Solution: 34% (w/v) sodium citrate.
-
Phosphate Standard Solution: Prepare as described for the Fiske-Subbarow method.
Procedure:
-
Reaction: To 0.8 ml of the sample or standard, add 0.2 ml of the Malachite Green reagent.
-
Incubation: Mix and incubate at room temperature for 20 minutes.
-
Stabilization: Add 0.1 ml of the citrate solution to stabilize the color.
-
Measurement: Measure the absorbance of the green color at 620-640 nm.
-
Standard Curve and Calculation: Construct a standard curve and calculate the sample's phosphate concentration.
Signaling Pathways and Experimental Workflows
The underlying principle of these colorimetric assays is a chemical reaction that produces a colored product. The intensity of the color, measured as absorbance, is proportional to the concentration of the analyte.
Caption: General experimental workflow for colorimetric phosphate assays.
The linearity of the assay is determined by plotting the absorbance values of the standards against their known concentrations. A linear regression analysis is then performed, and the coefficient of determination (R²) is calculated. An R² value close to 1.0 indicates a high degree of linearity.
Caption: Logical workflow for assessing the linearity of a colorimetric assay.
References
Safety Operating Guide
Safe Disposal of 4-Amino-1-naphthol Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-1-naphthol hydrochloride, ensuring the protection of laboratory personnel and the environment.
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its potential hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | N95 (US) or equivalent dust mask |
| Body Protection | Laboratory coat |
2. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[6]
-
Place the swept-up material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office or emergency response team.
-
Restrict access to the area until it has been professionally decontaminated.
-
3. Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Aqueous Solutions:
-
Collect aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.[7]
-
4. Hazardous Waste Container Management
All hazardous waste containers must be managed in accordance with regulatory standards.
-
Container Requirements:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., Irritant).
-
Record the accumulation start date.
-
5. Storage and Disposal
Proper storage of hazardous waste pending disposal is a key aspect of laboratory safety.
-
Satellite Accumulation Area (SAA):
-
Disposal Procedure:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The final disposal of this compound must be conducted at an approved waste disposal plant.[10][11][12][13]
-
Below is a diagram outlining the logical workflow for the proper disposal of this compound.
References
- 1. witpress.com [witpress.com]
- 2. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 3. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 5959-56-8: this compound [cymitquimica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. JP2010131489A - Method of treating aromatic amines-containing wastewater - Google Patents [patents.google.com]
- 11. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-1-naphthol Hydrochloride
Essential safety protocols and logistical plans are paramount for the secure and effective handling of 4-Amino-1-naphthol hydrochloride in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational workflows, and disposal methods to ensure a safe research environment.
This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5] While no specific occupational exposure limits have been established by OSHA for this compound, it is crucial to handle it with care to minimize exposure.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4-mil thickness) | Provides protection against skin irritation.[8] Nitrile is recommended for its resistance to a range of chemicals, including acids and bases.[8][9] For prolonged contact, consider thicker gloves or double-gloving.[9][10] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against eye irritation from dust particles.[6] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] |
| Respiratory Protection | NIOSH-approved N95 particulate respirator or equivalent | Necessary when handling the powder to prevent respiratory tract irritation.[11] A respiratory protection program compliant with OSHA 29 CFR 1910.134 should be in place.[6] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow diagram outlines the key steps.
Caption: A flowchart outlining the safe handling and disposal process for this compound.
Detailed Methodologies
Handling Protocol:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[6]
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: When weighing the powder, do so carefully to avoid generating dust. Use a spatula to transfer the chemical.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
After Handling: Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
Disposal Plan:
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[6]
-
Waste Collection:
-
Collect all solid waste, including excess reagent and any materials used for cleaning spills (e.g., absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date of accumulation.[12]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[2]
-
Emergency Procedures:
-
In Case of Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.
-
In Case of a Spill: Clean up spills immediately, observing all safety precautions.[6] Avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[6] Ensure the area is well-ventilated.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 4. queensu.ca [queensu.ca]
- 5. This compound | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. nswai.org [nswai.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
